molecular formula C9H10BrClO B1404124 2-(5-Bromo-2-chlorophenyl)propan-2-ol CAS No. 885069-29-4

2-(5-Bromo-2-chlorophenyl)propan-2-ol

Cat. No.: B1404124
CAS No.: 885069-29-4
M. Wt: 249.53 g/mol
InChI Key: WPXONSYGPGWBPM-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-chlorophenyl)propan-2-ol is a useful research compound. Its molecular formula is C9H10BrClO and its molecular weight is 249.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Bromo-2-chlorophenyl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Bromo-2-chlorophenyl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-bromo-2-chlorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXONSYGPGWBPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885069-29-4
Record name 2-(5-bromo-2-chlorophenyl)propan-2-ol
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Foundational & Exploratory

An In-depth Technical Guide to 2-(5-Bromo-2-chlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-(5-Bromo-2-chlorophenyl)propan-2-ol, a halogenated aromatic tertiary alcohol. While not extensively documented in publicly available literature, its structural motifs suggest significant potential as a versatile intermediate in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. This document outlines the compound's key physicochemical properties, a proposed, robust synthetic protocol based on well-established organometallic reactions, and a detailed discussion of the analytical techniques required for its thorough characterization. Furthermore, this guide addresses critical safety and handling considerations and explores the compound's prospective applications, providing a solid foundation for researchers incorporating this molecule into their scientific endeavors.

Introduction and Statement of Purpose

The landscape of modern drug discovery and materials science is perpetually in search of novel molecular scaffolds that offer unique three-dimensional arrangements and electronic properties. Halogenated aromatic compounds are of particular interest due to their ability to participate in a wide array of cross-coupling reactions and to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. 2-(5-Bromo-2-chlorophenyl)propan-2-ol, with its distinct substitution pattern on the phenyl ring and a tertiary alcohol moiety, represents a valuable, yet under-explored, building block.

The purpose of this guide is to consolidate the known information and provide expert-driven, actionable insights into the synthesis and characterization of this compound. By presenting a detailed, self-validating experimental workflow, this document aims to empower researchers to confidently produce and utilize 2-(5-Bromo-2-chlorophenyl)propan-2-ol in their research and development pipelines.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research. The key identifiers and calculated properties for 2-(5-Bromo-2-chlorophenyl)propan-2-ol are summarized below.

PropertyValueSource
Molecular Weight 249.53 g/mol [1][2]
Molecular Formula C₉H₁₀BrClO[1]
CAS Number 885069-29-4[1]
Canonical SMILES CC(C)(C1=C(C=C(C=C1)Br)Cl)O[1]
InChI Key WPXONSYGPGWBPM-UHFFFAOYSA-N[1]
Purity (Typical) ≥95%[1]
Calculated logP 3.28[1]

Synthesis of 2-(5-Bromo-2-chlorophenyl)propan-2-ol: A Proposed Protocol

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical disconnection at the quaternary carbon, leading back to a Grignard reagent and acetone.

G 2-(5-Bromo-2-chlorophenyl)propan-2-ol 2-(5-Bromo-2-chlorophenyl)propan-2-ol Grignard Reagent Grignard Reagent 2-(5-Bromo-2-chlorophenyl)propan-2-ol->Grignard Reagent C-C Disconnection Acetone Acetone 2-(5-Bromo-2-chlorophenyl)propan-2-ol->Acetone C-C Disconnection

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The synthesis begins with the selective formation of a Grignard reagent from 1,4-dibromo-2-chlorobenzene, followed by nucleophilic addition to acetone and subsequent acidic workup.

G 1,4-Dibromo-2-chlorobenzene 1,4-Dibromo-2-chlorobenzene Grignard Formation Grignard Formation 1,4-Dibromo-2-chlorobenzene->Grignard Formation 1. Mg, THF Reaction with Acetone Reaction with Acetone Grignard Formation->Reaction with Acetone 2. Acetone Acidic Workup Acidic Workup Reaction with Acetone->Acidic Workup 3. H3O+ 2-(5-Bromo-2-chlorophenyl)propan-2-ol 2-(5-Bromo-2-chlorophenyl)propan-2-ol Acidic Workup->2-(5-Bromo-2-chlorophenyl)propan-2-ol Product

Caption: Proposed synthetic workflow for 2-(5-Bromo-2-chlorophenyl)propan-2-ol.

Detailed Experimental Protocol

Materials:

  • 1,4-Dibromo-2-chlorobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Acetone, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Hexanes

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Grignard Reagent:

    • Assemble the dry three-necked flask with a reflux condenser, dropping funnel, and an inlet for inert gas.

    • Add magnesium turnings to the flask and briefly heat under vacuum, then cool under a stream of inert gas.

    • Add anhydrous THF to the flask to cover the magnesium.

    • Dissolve 1,4-dibromo-2-chlorobenzene in anhydrous THF in the dropping funnel.

    • Add a small portion of the halide solution to the magnesium. The reaction should initiate, as evidenced by cloudiness and gentle refluxing. If the reaction does not start, a small crystal of iodine can be added as an initiator.

    • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve anhydrous acetone in anhydrous THF in the dropping funnel.

    • Add the acetone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl.

    • If a precipitate forms, add dilute HCl to dissolve it.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

    • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude tertiary alcohol can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.[2]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 2-(5-Bromo-2-chlorophenyl)propan-2-ol. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to provide key structural information. The aromatic region (typically 6.5-8.0 ppm) will show signals corresponding to the three protons on the phenyl ring.[5][6] The splitting pattern of these signals will be complex due to their coupling with each other. A singlet corresponding to the six equivalent protons of the two methyl groups is expected in the upfield region (around 1.5-2.0 ppm). A broad singlet for the hydroxyl proton will also be present, the chemical shift of which is concentration-dependent.[7]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, unless there is accidental equivalence.[1][8] The carbon attached to the hydroxyl group is expected to appear in the range of 70-80 ppm. The aromatic carbons will resonate in the 120-150 ppm region, with the carbons directly attached to the halogens showing characteristic shifts.[9] The two equivalent methyl carbons will give a single signal in the upfield region (around 25-35 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of the functional groups present. Key expected absorptions include:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded tertiary alcohol.[7][10]

  • C-H stretching vibrations from the aromatic ring and the methyl groups just above and below 3000 cm⁻¹, respectively.

  • C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region.[5]

  • A strong C-O stretching band for the tertiary alcohol, typically in the 1100-1200 cm⁻¹ range.[10]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 248 and 250, with a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.[11] Fragmentation patterns will likely involve the loss of a methyl group (M-15) and the loss of water (M-18), which are common fragmentation pathways for tertiary alcohols.[11][12][13]

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount.

  • Hazard Identification: 2-(5-Bromo-2-chlorophenyl)propan-2-ol should be handled with care. Based on similar compounds, it is likely to be harmful if swallowed and may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Potential Applications

The unique combination of a tertiary alcohol and a di-halogenated aromatic ring makes 2-(5-Bromo-2-chlorophenyl)propan-2-ol a promising building block for several applications:

  • Medicinal Chemistry: The bromine and chlorine atoms can serve as handles for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse substituents to build complex molecular architectures. Such derivatives could be explored as potential drug candidates in various therapeutic areas. The tertiary alcohol can also be a key pharmacophoric feature or a precursor to other functional groups. The presence of halogens can also enhance the binding affinity and metabolic stability of drug molecules.[14][15]

  • Materials Science: Aryl halides are common precursors in the synthesis of conjugated polymers and other organic electronic materials. The propan-2-ol group could be used to tune the solubility and processing characteristics of such materials or could be functionalized further to introduce specific properties.

Conclusion

2-(5-Bromo-2-chlorophenyl)propan-2-ol is a chemical compound with significant untapped potential. This technical guide has provided a comprehensive framework for its synthesis, characterization, and safe handling. The proposed synthetic protocol, based on the robust Grignard reaction, offers a reliable method for its preparation in a laboratory setting. The detailed discussion of analytical techniques provides a clear roadmap for confirming the structure and purity of the synthesized material. As research in drug discovery and materials science continues to evolve, the availability and understanding of versatile building blocks like 2-(5-Bromo-2-chlorophenyl)propan-2-ol will be crucial for the development of next-generation technologies and therapeutics.

References

  • Interpreting Aromatic NMR Signals. (2021, March 24). [Video]. YouTube. Retrieved from [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 18). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

  • Google Patents. (n.d.). WO2005040078A1 - Purification of tertiary butyl alcohol.
  • ResearchGate. (n.d.). (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
  • Whitman College. (n.d.). GCMS Section 6.10. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). US 7,790,905 B2.
  • Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. Retrieved from [Link]

  • FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. (2023, February 25). [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN102675050A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol.
  • Mao, J. D., & Schmidt-Rohr, K. (2004). Accurate quantification of aromaticity and nonprotonated aromatic carbon fraction in natural organic matter by 13C solid-state nuclear magnetic resonance. Environmental science & technology, 38(9), 2680–2684. [Link]

  • Journal of Chemical Education. (2007, March 1). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of medicinal chemistry, 55(17), 7849–7861. [Link]

  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Sarathy, S. M., et al. (2011). 1H NMR Spectroscopic-Based Method for the Estimation of Total Aromatic Content of Aviation Turbine Fuels (ATF): Comparison with Liquid Chromatographic Methods. Energy & Fuels, 25(11), 5159-5164. [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I [Video]. Retrieved from [Link]

  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. (2017, January 1).
  • Mass Spectrometry of Alcohols. (2025, August 11). [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US 9,315,438 B2.
  • ResearchGate. (n.d.). Separation of aromatic-carbon 13C NMR signals from di-oxygenated alkyl bands by a chemical-shift-anisotropy filter. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds.
  • Chemistry LibreTexts. (2023, January 22). Elimination Reactions of Alcohols. Retrieved from [Link]

  • Reddit. (2024, August 11). Why can't I see the hydroxyl group peaks in the FTIR spectra of the terciary alcohol I synthesized? Retrieved from [Link]

  • Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. (2022, April 5). [Video]. YouTube. Retrieved from [Link]

  • Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). US20070225320A1 - Process for preparing clopidogrel.
  • American Chemical Society. (2026, January 20). HBr–H2O2–Promoted Achmatowicz Rearrangement.
  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.

Sources

Structural Elucidation of Halogenated Benzylic Alcohols: A Deep Dive into 2-(5-Bromo-2-chlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Definition

Target Molecule: 2-(5-Bromo-2-chlorophenyl)propan-2-ol Formula:


Molecular Weight (Monoisotopic):  247.96 (based on 

)

This guide details the mass spectrometry (MS) fragmentation behavior of 2-(5-Bromo-2-chlorophenyl)propan-2-ol. As a tertiary benzylic alcohol with mixed halogenation, this molecule presents a complex spectral challenge. The fragmentation is governed by three competing forces: the stability of the tertiary carbocation (alpha-cleavage), the "Ortho Effect" driven by the 2-chloro substituent, and the weak C-Br bond energy.

Senior Scientist Insight: In Electron Impact (EI) ionization, tertiary alcohols rarely exhibit a visible molecular ion (


). The highest mass peak observed is typically the loss of a methyl group (

) or water (

). Do not mistake the

peak for the molecular ion during library matching.

Isotopic Signature Analysis (The "Fingerprint")

Before analyzing fragmentation, one must validate the molecular composition using the halogen isotope cluster. The presence of one Bromine and one Chlorine atom creates a distinct 3:4:1 intensity ratio for the


, 

, and

peaks.
Isotope Cluster Calculation
  • 
     Ratio:  ~1:1[1][2]
    
  • 
     Ratio:  ~3:1[1][2]
    
Ion SpeciesHalogen CompositionRelative ProbabilityNormalized Ratio
M (Nominal)


3
M + 2


4
M + 2


(Sum = 4)
M + 4


1

Fragmentation Mechanisms & Pathways[3][4][5][6][7]

The fragmentation of this molecule is driven by charge localization on the oxygen and the aromatic ring.

Pathway A: Alpha-Cleavage (Dominant)

The most rapid fragmentation for tertiary alcohols is the loss of an alkyl group adjacent to the hydroxyl.

  • Mechanism: Homolytic cleavage of the C-C bond between the quaternary carbon and a methyl group.

  • Result: Loss of a methyl radical (

    
    , 15 Da).
    
  • Fragment Ion: A resonance-stabilized oxonium ion at m/z 233 (for

    
    ).
    
    • Note: This peak often appears as the "pseudo-molecular ion."

Pathway B: Dehydration (Thermal vs. EI)

Tertiary alcohols are prone to eliminating water (


, 18 Da).
  • Mechanism: Elimination of OH and a hydrogen from a methyl group.

  • Result: Formation of a substituted alpha-methylstyrene (alkene).

  • Fragment Ion: m/z 230 .

    • Warning: If the GC inlet temperature is too high (>250°C), this may occur before ionization, leading to a spectrum dominated by the alkene rather than the alcohol.

Pathway C: Halogen Loss & Ortho Effect

The C-Br bond is significantly weaker than the C-Cl or C-C bonds.

  • Debromination: The molecular ion or the dehydrated fragment loses a bromine radical (

    
    , 79/81 Da).
    
  • Ortho Effect: The Chlorine at the 2-position (ortho) sterically interacts with the side chain. While less dominant than in esters, it can facilitate the loss of HCl or stabilize the cation formed after methyl loss.

Visualizing the Fragmentation Logic

The following diagram maps the causal relationships between the parent molecule and its key fragments.

FragmentationPathway cluster_legend Pathway Legend M Molecular Ion (M+) [Transient/Invisible] m/z ~248 Alpha Alpha-Cleavage (Loss of CH3•) Oxonium Ion M->Alpha - CH3 (15 Da) Dehyd Dehydration (Loss of H2O) Substituted Styrene M->Dehyd - H2O (18 Da) Frag_233 m/z 233 (Base Peak Candidate) [M-15]+ Alpha->Frag_233 Frag_230 m/z 230 [M-18]+ Dehyd->Frag_230 Frag_154 m/z 154 [M-15-Br]+ Frag_233->Frag_154 - Br• (79/81 Da) key Blue: Parent | Green: Primary Path | Red: Thermal/Secondary

Caption: Predicted fragmentation tree showing the competition between alpha-cleavage (Green) and dehydration (Red).

Experimental Protocol: Validating the Spectrum

To ensure the spectrum reflects the molecule and not a thermal degradation product, strict control of the GC inlet is required.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate. Avoid Methanol (can cause transesterification artifacts if impurities are present).

  • Inlet Parameters (Critical):

    • Mode: Split (10:1 or 20:1) to prevent detector saturation.

    • Temperature: Set to 200°C (Standard is often 250°C+).

    • Reasoning: High inlet temps accelerate the dehydration of tertiary alcohols. If the peak at m/z 230 is larger than m/z 233, your inlet is likely too hot.

  • Column Conditions:

    • Phase: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5).

    • Program: 50°C (hold 1 min) -> 20°C/min -> 280°C.

  • MS Source Parameters:

    • Ionization: EI at 70 eV.[3]

    • Source Temp: 230°C.

    • Scan Range: 40–350 m/z.

Workflow Visualization

ExperimentalWorkflow Sample Sample Prep (DCM, 1mg/mL) Inlet GC Inlet 200°C (Low Temp) Sample->Inlet Injection Column Capillary Column (DB-5MS) Inlet->Column Separation Warning ! CRITICAL: High Temp = Dehydration Inlet->Warning Source Ion Source (EI, 70eV) Column->Source Elution Detector Detector (Scan 40-350) Source->Detector Fragmentation

Caption: Optimized GC-MS workflow emphasizing low inlet temperature to preserve the molecular structure.

Data Interpretation: Predicted Ion Table

Use this table to annotate your mass spectrum. (m/z values based on


 and 

isotopes).[1]
m/z (Nominal)Ion CompositionOrigin/MechanismRelative Abundance (Est.)
233

Alpha-Cleavage (Loss of

). The diagnostic peak.[1][4]
High (Base Peak)
235 Isotope of aboveContains

or

.
High (~130% of 233)
230

Dehydration (Loss of

).
Medium (Variable with Temp)
154

Secondary Frag . Loss of Br from m/z 233.Medium
119

Halogen Loss . Loss of Cl from m/z 154.Low
43

or

General alkyl/rearrangement fragments.High

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text on alpha-cleavage mechanisms).
  • Chemistry LibreTexts. (2024). Mass Spectrometry of Alcohols. Link

  • ChemGuide. (2022). Mass Spectra - The M+2 Peak (Isotope Patterns). Link

  • NIST Mass Spectrometry Data Center. (2024). Ortho Effects in Mass Spectrometry of Aromatic Compounds. Link

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.

Sources

Technical Guide: Solubility Profiling & Process Isolation of 2-(5-Bromo-2-chlorophenyl)propan-2-ol

[1][2]

Document Control:

  • Subject: Physicochemical Characterization & Solubility Workflows

  • Molecule: 2-(5-Bromo-2-chlorophenyl)propan-2-ol (CAS: 885069-29-4)[1][2]

  • Application: SGLT2 Inhibitor Synthesis (e.g., Empagliflozin Intermediate)[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(5-Bromo-2-chlorophenyl)propan-2-ol , a critical intermediate in the synthesis of gliflozin-class drugs (specifically Empagliflozin).[1][2]

Effective handling of this intermediate requires balancing its lipophilic halogenated aromatic core with the hydrophilic tertiary alcohol moiety.[1] This guide details solvent selection strategies for extraction, crystallization, and purification, emphasizing process stability and impurity rejection.[2]

Molecular Structure & Property Analysis

To predict solubility behavior without exhaustive empirical data, we must analyze the Structure-Property Relationships (SPR).[1]

FeatureChemical MoietySolubility Impact
Lipophilicity 5-Bromo, 2-Chloro substitution Increases

(~3.2).[1][2] Drives high solubility in non-polar/moderately polar organic solvents (DCM, Toluene).[1]
Hydrophilicity Tertiary Alcohol (-C(CH₃)₂OH) Provides a hydrogen bond donor/acceptor site.[1] Enables solubility in lower alcohols (MeOH, IPA) and ethers.
Steric Bulk Gem-dimethyl group Shields the hydroxyl group, slightly reducing water solubility compared to primary alcohols and increasing stability against oxidation, though dehydration remains a risk.[1][2]

Key Insight: The molecule exhibits "amphiphilic-like" behavior in organic media.[1][2] It is too lipophilic for water solubility but sufficiently polar to remain soluble in alcohols, making solvent/anti-solvent crystallization the primary purification mechanism.

Solubility Profile & Solvent Selection

Based on the synthesis of SGLT2 inhibitors described in patent literature (e.g., WO2005092877, CN107652278), the following solubility classification is established for process design.

A. High Solubility Solvents (Process Vehicles)

These solvents are ideal for reaction media or initial extraction.[1]

  • Dichloromethane (DCM): Excellent solubility (>100 mg/mL).[1] Often used for extraction after the Grignard formation step.[1]

  • Tetrahydrofuran (THF): High solubility.[1] Frequently used as the reaction solvent during the addition of methylmagnesium bromide to the ketone precursor.[1]

  • Ethyl Acetate (EtOAc): Good solubility.[1] The preferred "green" alternative to DCM for extraction phases.[1]

B. Moderate Solubility (Crystallization Solvents)

Solubility in these solvents is highly temperature-dependent, allowing for thermal recrystallization.[1]

  • Methanol / Ethanol: Moderate solubility at RT; high solubility at reflux.[1][2]

  • Isopropanol (IPA): Lower solubility than MeOH/EtOH at RT, making it an excellent candidate for cooling crystallization.[1]

  • Toluene: Good solubility at high temperatures; often used to drive azeotropic drying processes.[1]

C. Low Solubility (Anti-Solvents)

Used to force precipitation or "crash out" the product.[1]

  • n-Heptane / Hexanes: Very low solubility.[1][2] Standard anti-solvent added to EtOAc or Toluene solutions.[1]

  • Water: Practically insoluble.[1] Used strictly for washing inorganic salts (quenching) during workup.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves.[1][2]

  • Preparation: Weigh 500 mg of 2-(5-Bromo-2-chlorophenyl)propan-2-ol into a chemically resistant vial (borosilicate glass).

  • Solvent Addition: Add the target solvent in 100 µL increments while maintaining the vial at a constant temperature (e.g., 25°C).

  • Equilibration: Vortex for 30 seconds after each addition. If solid persists, sonicate for 5 minutes.

  • Endpoint: Record the volume (

    
    ) required to achieve complete dissolution (clear solution).
    
  • Calculation:

    
    
    
Protocol B: Stability-Indicating Dissolution (Critical)

Warning: Tertiary benzylic alcohols are prone to acid-catalyzed dehydration, forming the corresponding alkene (styrene derivative).[1][2]

  • Test: Dissolve 50 mg of compound in 1 mL of solvent.

  • Stress: Heat to 50°C for 4 hours.

  • Analysis: Analyze via HPLC (C18 column, ACN/Water gradient).

  • Acceptance Criteria: < 0.5% increase in the alkene impurity peak (typically elutes later than the alcohol due to loss of -OH polarity).[1]

Process Visualization: Purification Strategy

The following diagram illustrates the standard isolation logic for this intermediate, moving from the Grignard reaction mixture to the isolated solid.

PurificationProcessReactionReaction Mixture(THF/Toluene)QuenchQuench(Aq. NH4Cl + Water)Reaction->Quench Stop ReactionExtractionPhase SeparationOrg: Product | Aq: SaltsQuench->Extraction PartitionExtraction->QuenchRe-extract Aq. Layer (Optional)SwapSolvent Swap(Distill to Toluene or EtOAc)Extraction->Swap Organic LayerCrystallizationCrystallization(Add n-Heptane & Cool)Swap->Crystallization ConcentrateFiltrationFiltration & Wash(Cold Heptane)Crystallization->Filtration SlurryDryingVacuum Drying(< 45°C to prevent dehydration)Filtration->Drying Wet Cake

Caption: Workflow for isolating 2-(5-Bromo-2-chlorophenyl)propan-2-ol, emphasizing solvent exchange to induce crystallization.

Technical Data Summary

Solvent SystemSolubility @ 25°CSolubility @ RefluxProcess Utility
DCM > 200 mg/mLN/A (Volatile)Extraction only.[1][2]
Ethyl Acetate > 150 mg/mLVery HighPrimary extraction solvent.[1]
Methanol ~ 40-60 mg/mL> 150 mg/mLRecrystallization (High yield).[1][2]
n-Heptane < 5 mg/mL< 20 mg/mLAnti-solvent for yield maximization.[1][2]
Toluene ~ 80 mg/mLVery HighAzeotropic drying of the alcohol.[1]

Process Recommendation: For optimal purity (>99%), dissolve the crude oil in Ethyl Acetate (3 volumes) at 50°C, then slowly add n-Heptane (6 volumes) while cooling to 0-5°C. This exploits the wide metastable zone width created by the lipophilic halogens.[1]

References

  • PubChem. (n.d.).[1][2] 2-(5-bromo-2-chlorophenyl)propan-2-ol (Compound).[1][2][3] National Library of Medicine.[1] Retrieved February 7, 2026, from [Link][1][2]

  • Boehringer Ingelheim. (2005).[1] Glucopyranosyl-substituted benzene derivatives, drugs containing said compounds, the use thereof and method for the production thereof.[1][2] (Patent WO2005092877).[1] WIPO.[1] [Link][1][2]

  • Sichuan Haisco Pharmaceutical. (2018).[1][2] Synthesis process for empagliflozin.[1][4][5][6][7][8] (Patent CN107652278A).[1] Google Patents.

Methodological & Application

Application Note: High-Fidelity Synthesis of 2-(5-Bromo-2-chlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the protocol for synthesizing 2-(5-Bromo-2-chlorophenyl)propan-2-ol (CAS: 885069-29-4), a critical building block often utilized in the development of SGLT2 inhibitors (e.g., Dapagliflozin analogs) and advanced agrochemicals.

The Synthetic Challenge: Chemoselectivity

The synthesis presents a classic competing reaction scenario:

  • Target Reaction: Nucleophilic addition of Methylmagnesium bromide (MeMgBr) to the ester/ketone carbonyl.

  • Parasitic Reaction: Magnesium-Halogen exchange at the aryl bromide position (5-Br).

While the chlorine atom at the 2-position is relatively inert to Grignard exchange under standard conditions, the bromine at the 5-position is susceptible. If the reaction temperature exceeds specific thresholds, MeMgBr can undergo metal-halogen exchange with the aryl bromide, leading to the formation of des-bromo impurities (2-chlorophenyl derivatives) or polymerization.

Our strategy relies on kinetic control: The rate of nucleophilic addition to the carbonyl (


) is significantly faster than the rate of halogen-metal exchange (

) at temperatures below 0°C. This protocol utilizes a low-temperature, controlled addition method to maximize yield (>90%) and preserve the aryl bromide motif.

Reaction Mechanism & Pathway Analysis

The transformation proceeds via a double nucleophilic addition mechanism when starting from the ester precursor.

Reaction Scheme (Graphviz Visualization)

ReactionPathway Start Methyl 5-bromo-2-chlorobenzoate (Ester Precursor) Inter1 Tetrahedral Intermediate (Transient) Start->Inter1 1st Addition Side Side Product: Des-bromo impurity Start->Side T > 10°C (Mg-Hal Exchange) MeMgBr MeMgBr (2.2 eq) -20°C to 0°C Ketone 1-(5-bromo-2-chlorophenyl)ethanone (Ketone Intermediate) Inter1->Ketone -MeOMgBr Alkoxide Magnesium Alkoxide (Stable Salt) Ketone->Alkoxide 2nd Addition (Fast) Quench Acidic Quench (NH4Cl / HCl) Alkoxide->Quench Workup Product 2-(5-Bromo-2-chlorophenyl)propan-2-ol (Target) Quench->Product Protonation

Figure 1: Stepwise mechanistic pathway from ester to tertiary alcohol, highlighting the critical temperature-dependent side reaction.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2]DensityPurityRole
Methyl 5-bromo-2-chlorobenzoate 249.491.0Solid>98%Substrate
Methylmagnesium bromide (MeMgBr) 119.242.43.0 M (Et₂O)TitratedNucleophile
Tetrahydrofuran (THF) 72.11N/A0.89 g/mLAnhydrousSolvent
Ammonium Chloride (sat. aq.) 53.49ExcessN/ASaturatedQuench
Ethyl Acetate 88.11N/AN/AACS GradeExtraction

Note: The substrate can be synthesized from 5-bromo-2-chlorobenzoic acid via standard Fischer esterification if not commercially available [1].

Step-by-Step Methodology
Phase 1: System Preparation
  • Drying: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and nitrogen inlet adapter. Allow to cool under a stream of dry nitrogen.

  • Solvent Prep: Ensure THF is distilled over sodium/benzophenone or dispensed from a solvent purification system (SPS) to ensure water content is <50 ppm. Water destroys the Grignard reagent and creates exothermic hazards.

Phase 2: Substrate Dissolution
  • Charge the RBF with Methyl 5-bromo-2-chlorobenzoate (5.0 g, 20.0 mmol).

  • Add Anhydrous THF (50 mL) via cannula or syringe. Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice/salt bath (or cryocooler) to reach an internal temperature of -15°C to -20°C .

    • Expert Insight: While 0°C is often cited for general Grignards, the presence of the 5-bromo substituent necessitates lower temperatures during the initial mixing to suppress exchange [2].

Phase 3: Grignard Addition (Critical Step)
  • Charge a pressure-equalizing addition funnel with MeMgBr (16.0 mL of 3.0 M solution, 48 mmol, 2.4 equiv).

  • Dropwise Addition: Add the MeMgBr solution dropwise over 30–45 minutes.

    • Control Point: Monitor internal temperature. Do not allow the temperature to rise above -5°C.

    • Observation: The solution may turn slightly yellow or cloudy as the magnesium alkoxide precipitates.

  • Reaction Maintenance: Once addition is complete, allow the reaction to warm slowly to 0°C over 1 hour. Stir at 0°C for an additional 1 hour.

    • Monitoring: Pull a 50 µL aliquot, quench in mini-vial with sat. NH4Cl, extract with EtOAc, and analyze via HPLC or TLC (10% EtOAc/Hexanes). Look for the disappearance of the ester and the intermediate ketone.

Phase 4: Quench and Workup
  • Quench: Cool the mixture back to 0°C. Slowly add saturated aqueous NH4Cl (30 mL) dropwise.

    • Caution: This step is exothermic and will generate methane gas. Ensure good venting.

  • Extraction: Transfer the slurry to a separatory funnel. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Combine organic layers and wash with Brine (50 mL).

  • Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap) at 40°C.

Phase 5: Purification
  • Analysis: The crude oil usually solidifies upon standing.

  • Recrystallization: If purity is <95%, recrystallize from minimal hot Hexanes/EtOAc (10:1).

    • Yield Expectation: 4.2 – 4.7 g (85–95%).

    • Appearance: White to off-white crystalline solid.

Troubleshooting & Critical Parameters

Chemoselectivity Decision Logic

Troubleshooting Check Check HPLC/TLC (After 2h) EsterRemains Starting Material Remains Check->EsterRemains KetoneRemains Ketone Intermediate Remains Check->KetoneRemains Clean Clean Conversion Check->Clean Action1 Reagent degraded? Add 0.5 eq MeMgBr EsterRemains->Action1 Action2 Steric Hindrance? Warm to RT for 30 min KetoneRemains->Action2 Action3 Proceed to Workup Clean->Action3

Figure 2: Decision matrix for reaction monitoring. Note that the ortho-chloro group provides steric bulk that may slow the second addition.

Common Failure Modes
  • Des-bromo impurity (>5%): Reaction temperature was too high during addition. Keep T < -10°C during the initial spike of reagent concentration.

  • Incomplete Conversion (Ketone Stalls): The ortho-chloro substituent creates steric hindrance. If the ketone persists, warm the reaction to Room Temperature (20-25°C) only after the majority of the reagent has been added and the exotherm has subsided. The risk of exchange is lower once the alkoxide forms.

  • Low Yield: Wet solvent. Grignard reagents are protonated by water immediately. Verify solvent dryness using Karl Fischer titration if possible.

Safety & Handling (E-E-A-T)

  • Methylmagnesium Bromide: Pyrophoric in high concentrations; reacts violently with water. Handle only under inert atmosphere.

  • Reaction Exotherm: The addition of Grignard to esters is highly exothermic. Failure to cool adequately can lead to thermal runaway and solvent boiling.

  • Waste Disposal: Quenched aqueous layers contain Magnesium salts and Ammonium salts. Dispose of according to halogenated organic waste protocols if extraction solvents are present.

References

  • Patent: Preparation method of 5-bromo-2-chlorobenzoic acid. CN113321577A. (2021).

  • Knochel, P., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.[3] Journal of Organic Chemistry, 65, 5428-5430.[3]

  • PubChem Compound Summary: 1-(5-Bromo-2-chlorophenyl)ethanone.[4] National Library of Medicine.

  • Sigma-Aldrich Application Note: Selective Metalation and Additions using Knochel Grignards.

Sources

purification of 2-(5-Bromo-2-chlorophenyl)propan-2-ol by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of 2-(5-Bromo-2-chlorophenyl)propan-2-ol via Silica Gel Column Chromatography

Abstract This application note details the isolation and purification of 2-(5-Bromo-2-chlorophenyl)propan-2-ol, a key halogenated intermediate often utilized in the synthesis of SGLT2 inhibitors and other active pharmaceutical ingredients (APIs). The protocol addresses the specific challenges associated with tertiary benzylic alcohols, particularly their susceptibility to acid-catalyzed dehydration on silica gel. By implementing a buffered mobile phase strategy and optimizing the elution gradient, this method ensures high recovery (>90%) and purity (>98%) while minimizing the formation of styrenyl side products.

Introduction & Chemical Context

2-(5-Bromo-2-chlorophenyl)propan-2-ol is a tertiary alcohol featuring a sterically crowded benzylic center. Synthetically, it is typically generated via the nucleophilic addition of methylmagnesium bromide (Grignard reagent) to 1-(5-bromo-2-chlorophenyl)ethanone or methyl 5-bromo-2-chlorobenzoate.

Purification Challenge: The primary challenge in purifying this compound is the stability of the tertiary hydroxyl group. Silica gel is slightly acidic (pH ~5-6), which can catalyze the elimination of water (dehydration) to form the corresponding alkene, 2-(5-bromo-2-chlorophenyl)prop-1-ene. This side reaction degrades yield and complicates downstream processing. This protocol utilizes a base-buffered mobile phase to neutralize surface silanol groups, preventing on-column degradation.

Physicochemical Profile & Separation Logic

ParameterValueImplication for Chromatography
Molecular Formula C9H10BrClOHalogenated, significant mass contribution.
Molecular Weight 249.53 g/mol Mid-range MW; suitable for flash chromatography.
LogP ~3.3Lipophilic; requires non-polar starting gradient.
H-Bond Donors 1 (Tertiary -OH)Strong interaction with Silica; elutes later than impurities.
pKa ~13-14Weakly acidic alcohol; stable to mild base.

Separation Logic (Elution Order):

  • Alkene Impurity (Dehydration product): Non-polar, elutes at solvent front (100% Hexanes).

  • Unreacted Ketone (Starting Material): Moderately polar, elutes mid-gradient.

  • Target Alcohol: Polar (H-bonding), elutes last.

Method Development: Thin Layer Chromatography (TLC)

Before scaling to a column, optimal solvent conditions must be established via TLC.

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase A: 100% Hexanes (Check for non-polar impurities).

  • Mobile Phase B: 10% Ethyl Acetate (EtOAc) in Hexanes.

  • Visualization: UV light (254 nm) is effective due to the aromatic ring.

  • Target Rf: The target alcohol should have an Rf of 0.25 – 0.35 in the chosen column solvent system.

TLC Protocol:

  • Spot the crude mixture, a co-spot, and the authentic starting material (ketone).

  • Develop in 10% EtOAc/Hexane .

  • Observation:

    • Alkene: Rf ~0.9 (near solvent front).

    • Ketone: Rf ~0.5 – 0.6.

    • Target Alcohol: Rf ~0.3.

  • Optimization: If the alcohol Rf < 0.2, increase EtOAc to 15%. If tailing occurs, add 1% Triethylamine (TEA) to the solvent system.

Detailed Purification Protocol

Reagents & Equipment:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Solvents: Hexanes (HPLC grade), Ethyl Acetate (HPLC grade), Triethylamine (Et3N).

  • Column: Glass column sized to sample load (approx. 30:1 silica-to-crude mass ratio).

Step 1: Column Packing (Slurry Method)

Expert Insight: To prevent dehydration, the silica must be neutralized before the sample touches it.

  • Prepare a slurry of Silica Gel in 1% Et3N/Hexanes .

  • Pour the slurry into the column, tapping gently to remove air bubbles.

  • Flush with 2 column volumes (CV) of 1% Et3N/Hexanes to ensure the column is basic.

  • Allow the solvent level to drop just to the top of the sand/silica bed.

Step 2: Sample Loading
  • Dissolve the crude residue in a minimum amount of Dichloromethane (DCM) or Toluene.

    • Note: Avoid dissolving in pure EtOAc, as this broadens the band immediately.

  • Carefully pipette the sample onto the sand bed.

  • Rinse the vial with a small amount of Hexanes/DCM and load the rinse.

Step 3: Elution Gradient

Run the column using the following gradient profile (based on 10g crude scale):

PhaseSolvent CompositionVolume (CV)Target Component
Equilibration 100% Hexanes (+1% Et3N)2 CVFlush & Neutralize
Fraction 1 2% EtOAc / 98% Hexanes3 CVAlkene / Non-polar impurities
Fraction 2 5% EtOAc / 95% Hexanes4 CVUnreacted Ketone
Fraction 3 10-15% EtOAc / Hexanes 5-8 CV Target Alcohol
Flush 50% EtOAc / 50% Hexanes2 CVHighly polar residues
Step 4: Fraction Collection & Analysis
  • Collect fractions in test tubes (approx. 10-15 mL each for a 20g column).

  • Monitor fractions via TLC (using the 10% EtOAc method established in Sec. 3).

  • Pool fractions containing the single spot at Rf ~0.3.

  • Concentrate under reduced pressure (Rotovap) at <40°C .

    • Caution: Excessive heat during concentration can induce dehydration even after purification.

Visualizations

Figure 1: Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture TLC TLC Method Dev (10% EtOAc/Hex) Crude->TLC Prep Column Packing (Silica + 1% Et3N) TLC->Prep Define Rf Load Sample Loading (Min. DCM/Tol) Prep->Load Elute Gradient Elution (0% -> 15% EtOAc) Load->Elute Analyze Fraction Analysis (TLC/HPLC) Elute->Analyze Pure Pure Alcohol (>98%) Analyze->Pure Pool & Dry

Caption: Step-by-step workflow for the isolation of 2-(5-Bromo-2-chlorophenyl)propan-2-ol, emphasizing the neutralization step.

Figure 2: Separation Logic & Polarity

SeparationLogic Silica Silica Stationary Phase (Polar/Acidic) Alkene Impurity: Alkene (Non-polar) Elutes First Silica->Alkene Weak Interaction Ketone Impurity: Ketone (Med. Polarity) Elutes Second Silica->Ketone Dipole Interaction Alcohol Target: 3° Alcohol (Polar H-Donor) Elutes Last Silica->Alcohol Strong H-Bonding

Caption: Interaction hierarchy on silica gel. The target alcohol's hydrogen bonding capability results in the highest retention time.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing of Target Spot Acidic silica sites interacting with -OH.Add 0.5 - 1% Triethylamine (Et3N) to the mobile phase.
Co-elution with Ketone Gradient increased too rapidly.Hold the gradient at 5% EtOAc for an additional 2-3 CV before increasing to 10%.
New Spot at Solvent Front On-column dehydration (Alkene formation).Ensure silica was pre-washed with base; keep column temperature ambient or cool.
Poor Solubility Sample too crystalline/viscous.Dissolve in a small volume of Toluene; avoid DCM if it causes precipitation on the column head.

Safety & Handling

  • Halogenated Waste: The target compound contains Bromine and Chlorine. All waste streams (solid silica and liquid fractions) must be disposed of as halogenated organic waste.

  • Silica Dust: Inhalation hazard. Always pack columns inside a fume hood.

  • Triethylamine: Corrosive and volatile. Handle in a fume hood.

References

  • LibreTexts Chemistry. Separation Theory: Thin Layer Chromatography. (Mechanistic basis of silica separation). Available at: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.[1] (Standard protocol for flash chromatography).[2] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11533340, 2-(5-Bromo-2-chlorophenyl)propan-2-ol. (Physicochemical data). Available at: [Link]

Sources

Application Note: A Robust HPLC Method for the Analysis of 2-(5-Bromo-2-chlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

2-(5-Bromo-2-chlorophenyl)propan-2-ol is a halogenated aromatic alcohol that serves as a critical intermediate in the synthesis of various high-value chemical entities, particularly within the pharmaceutical industry. The purity of such intermediates is paramount, as any impurities can carry through the synthetic pathway, potentially affecting the efficacy, safety, and stability of the final Active Pharmaceutical Ingredient (API). Consequently, a robust, accurate, and reliable analytical method is essential for quality control during process development and manufacturing.[1]

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for the quantitative analysis and impurity profiling of 2-(5-Bromo-2-chlorophenyl)propan-2-ol. The method is designed to be specific, sensitive, and suitable for implementation in a regulated quality control environment.

Chromatographic Principles & Method Causality

The selection of the analytical methodology was driven by the physicochemical properties of the analyte.

  • Analyte Properties: 2-(5-Bromo-2-chlorophenyl)propan-2-ol is a moderately non-polar, neutral molecule due to the presence of a phenyl ring, halogen substituents, and a tertiary alcohol group. The aromatic ring provides a strong chromophore, making it ideal for UV detection.

  • Mode Selection: Reversed-Phase HPLC: RP-HPLC is the technique of choice for separating molecules based on their hydrophobicity.[2] The analyte's structure allows for strong hydrophobic interactions with a non-polar stationary phase, making it well-suited for this separation mode.[3] This approach provides excellent reproducibility and is a standard platform in pharmaceutical analysis.[1]

  • Stationary Phase Selection: A C18 (octadecylsilyl) bonded silica column was selected. This phase offers a high degree of hydrophobicity, ensuring adequate retention of the analyte and providing a high probability of resolving it from structurally similar impurities. The use of a modern, end-capped, high-purity silica-based column minimizes peak tailing that can arise from secondary interactions with residual silanols.

  • Mobile Phase Strategy:

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol as the organic solvent. ACN typically offers lower viscosity (leading to lower backpressure), a lower UV cutoff wavelength, and different selectivity for aromatic compounds.[4]

    • Aqueous Phase: A slightly acidic mobile phase is used to ensure the complete protonation of any residual silanols on the stationary phase surface, which significantly improves peak shape for polar and ionizable compounds.[3] A phosphate buffer at pH 3.0 provides stable pH control in the optimal buffering range.

    • Gradient Elution: A gradient elution program was developed to ensure that impurities with a wide range of polarities can be eluted and resolved within a single analytical run. This is critical for a comprehensive purity assessment, separating more polar starting materials from less polar, non-polar byproducts.

  • Detection: A Photodiode Array (PDA) detector is specified. While a single wavelength (225 nm) is used for quantification, the PDA detector allows for the simultaneous acquisition of spectra across a range of wavelengths. This is invaluable for assessing peak purity and identifying co-eluting impurities by comparing spectra across the peak. A detection wavelength of 225 nm was selected as it provides high sensitivity for the substituted aromatic system.[5]

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)

    • Phosphoric Acid (H₃PO₄, ~85%, ACS Grade)

  • Reference Standard: 2-(5-Bromo-2-chlorophenyl)propan-2-ol, of known purity.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A 10 mM KH₂PO₄, pH 3.0 (adjusted with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
15.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 225 nm
Run Time 20 minutes
Solution Preparation
  • Mobile Phase A (Aqueous Buffer): Weigh 1.36 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm nylon filter before use.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 2-(5-Bromo-2-chlorophenyl)propan-2-ol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation Framework: A Self-Validating System

To ensure this protocol is trustworthy and fit for its intended purpose, it must be validated in accordance with regulatory guidelines such as ICH Q2(R1).[6][7] The validation demonstrates that the analytical procedure is suitable for its intended purpose.[7] A comprehensive validation plan would include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is confirmed by injecting a blank, a placebo (if applicable), and the analyte, and demonstrating no interference at the analyte's retention time. Peak purity analysis using the PDA detector is crucial.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentrations, typically spanning 50% to 150% of the target concentration, should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of test results to the true value. This is typically assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Assessed by performing at least six replicate injections of the standard solution. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 0.1 mL/min).

Workflow & Data Presentation

The overall analytical workflow is designed for efficiency and compliance, from sample preparation through to data interpretation and reporting.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing Phase A Mobile Phase & Diluent Preparation E Sequence Setup: Blank, Standard, Samples A->E B Reference Standard Weighing & Dilution D System Suitability Test (SST) (Inject Standard 5x) B->D C Sample Weighing & Dilution C->E D->E SST Pass F HPLC-PDA Analysis (Execute Sequence) E->F G Integrate Chromatograms F->G H Verify SST Results (Tailing, RSD, Plates) G->H I Calculate Assay & Impurity (External Standard/Area %) H->I SST Pass J Generate Final Report I->J

Caption: HPLC Analytical Workflow for 2-(5-Bromo-2-chlorophenyl)propan-2-ol.

A typical chromatogram from a system suitability test should show a sharp, symmetrical peak for the main analyte, well-resolved from any solvent front or impurity peaks.

System Suitability Test (SST) Acceptance Criteria (based on USP <621>): [8][9]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the sharpness of the peak.
RSD of Peak Area ≤ 1.0% (for n=5 injections)Demonstrates the precision and reproducibility of the autosampler and detector.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust solution for the quality control of 2-(5-Bromo-2-chlorophenyl)propan-2-ol. The use of a standard C18 column, a simple buffered mobile phase, and gradient elution allows for excellent separation and quantification of the main component while also providing a comprehensive profile of potential impurities. Adherence to the outlined system suitability criteria and a full validation study according to ICH guidelines will ensure the method is suitable for its intended use in a regulated pharmaceutical environment.

References

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Available at: [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. PubMed. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]

  • HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. HELIX Chromatography. Available at: [Link]

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. Available at: [Link]

  • <621> CHROMATOGRAPHY. U.S. Pharmacopeia (USP). Available at: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]

  • ICH Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]

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potential use of 2-(5-Bromo-2-chlorophenyl)propan-2-ol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(5-Bromo-2-chlorophenyl)propan-2-ol in Medicinal Chemistry

Abstract

This application note details the synthetic utility and pharmacophoric potential of 2-(5-Bromo-2-chlorophenyl)propan-2-ol (CAS: 885069-29-4). As a tri-functionalized benzene scaffold, this molecule offers a unique combination of a reactive handle (aryl bromide), a steric modulator (ortho-chlorine), and a polar, metabolically robust anchor (tertiary alcohol). This guide provides optimized protocols for chemoselective cross-coupling, structural insights into its role in Fragment-Based Drug Discovery (FBDD), and critical troubleshooting steps for maximizing yield in biaryl synthesis.

Structural Analysis & Pharmacophore Utility

The value of 2-(5-Bromo-2-chlorophenyl)propan-2-ol lies in its ability to address three common medicinal chemistry challenges simultaneously: solubility, metabolic stability, and axial chirality control.

The Gem-Dimethyl Effect & Metabolic Stability

The gem-dimethyl carbinol moiety acts as a bioisostere for ketones or cyclic ethers. Unlike primary or secondary benzylic alcohols, which are rapidly oxidized to aldehydes or ketones by dehydrogenases (e.g., ADH), this tertiary alcohol is resistant to oxidative metabolism [1].

  • Thorpe-Ingold Effect: The gem-dimethyl group restricts the rotation of the side chain, pre-organizing the molecule into a conformation that often favors ligand-protein binding entropy [2].

  • Solubility: The free hydroxyl group acts as a hydrogen bond donor/acceptor, significantly lowering the ClogP compared to the corresponding isopropyl or tert-butyl analogs, thereby improving aqueous solubility.

Halogenation Pattern (The "Twist")
  • 5-Bromo (Reactive Handle): Located meta to the alkyl group and para to the C6 proton, this position is electronically activated for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • 2-Chloro (Conformational Lock): The chlorine atom at the ortho position creates significant steric bulk. When this scaffold is coupled to form a biaryl system, the chlorine forces the two aromatic rings out of planarity (dihedral angle > 40°). This "twist" is crucial for disrupting pi-stacking aggregation and fitting into hydrophobic pockets of targets like Kinases or Nuclear Receptors [3].

Synthetic Utility: Chemoselective Cross-Coupling

The primary application of this scaffold is as the electrophile in Suzuki-Miyaura coupling. A critical challenge is preventing the dehydration of the tertiary alcohol (to form the α-methylstyrene derivative) under the thermal and basic conditions of the coupling reaction.

Divergent Synthesis Workflow

The following diagram illustrates how this single intermediate serves as a gateway to three distinct chemical spaces.

DivergentSynthesis Start 2-(5-Bromo-2-chlorophenyl) propan-2-ol Path1 Suzuki Coupling (Ar-B(OH)2) Start->Path1 Pd(dppf)Cl2 K3PO4 Path2 Buchwald-Hartwig (R-NH2) Start->Path2 Pd2(dba)3 XPhos Path3 Ritter Reaction (R-CN) Start->Path3 H2SO4 (Acid Catalysis) Prod1 Biaryl Scaffolds (Kinase Inhibitors) Path1->Prod1 Prod2 N-Aryl Amines (GPCR Ligands) Path2->Prod2 Prod3 Tertiary Amides (Peptidomimetics) Path3->Prod3

Figure 1: Divergent synthetic pathways utilizing the tri-functionalized scaffold.

Detailed Protocol: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple 2-(5-Bromo-2-chlorophenyl)propan-2-ol with Phenylboronic acid (model substrate) while retaining the tertiary alcohol and the ortho-chlorine.

Reagents & Materials
ComponentEquiv.RoleNotes
Aryl Bromide 1.0Limiting ReagentThe scaffold (CAS 885069-29-4)
Boronic Acid 1.2 - 1.5NucleophileExcess ensures completion
Pd(dppf)Cl₂·DCM 0.05CatalystRobust; prevents dehalogenation of Cl
K₃PO₄ (Tribasic) 3.0BaseMild enough to prevent elimination
1,4-Dioxane/H₂O 4:1 v/vSolventHigh boiling point, solubilizes base
Step-by-Step Methodology
  • Degassing (Critical):

    • In a reaction vial, combine 1,4-dioxane and water. Sparge with Argon or Nitrogen for 15 minutes. Why: Oxygen promotes homocoupling of boronic acids and deactivates the Pd(0) species.

  • Reaction Assembly:

    • Add the Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and Potassium Phosphate (3.0 equiv) to the vial.

    • Add the Pd(dppf)Cl₂ catalyst (5 mol%) last.

    • Seal the vial immediately with a Teflon-lined cap.

  • Thermal Activation:

    • Heat the block to 85°C .

    • Caution: Do not exceed 100°C. Higher temperatures increase the risk of E1 elimination of the tertiary alcohol to form the alkene (styrene derivative).

  • Monitoring (Self-Validation):

    • Check TLC or LC-MS at 2 hours.

    • Target Mass: [M+H]⁺ = Product Mass.

    • Side Product Watch: Look for [M-18] peak (Loss of H₂O) or [M-Br+H] (Protodebromination).

  • Workup:

    • Cool to room temperature.[1][2] Dilute with Ethyl Acetate.

    • Wash with water (x2) and Brine (x1).

    • Dry over Na₂SO₄. Note: Do not use acidic drying agents or acidic workups, as the tertiary alcohol is acid-sensitive.

  • Purification:

    • Flash Chromatography (SiO₂).

    • Eluent: Hexane/Ethyl Acetate (Gradient 0% → 30%). The product is typically more polar than the starting bromide due to the biaryl surface area.

Mechanism & Logic Diagram

ReactionLogic Setup Reagent Assembly (Inert Atmosphere) OxAdd Oxidative Addition Pd(0) inserts into C-Br bond (Cl is inert) Setup->OxAdd Heat TransMet Transmetallation Boronic Acid activates via Base OxAdd->TransMet RedElim Reductive Elimination Forms C-C Bond TransMet->RedElim Outcome Target Biaryl Alcohol (>85% Yield) RedElim->Outcome SubNode Risk: E1 Elimination (Avoid Strong Acid/High Heat) Outcome->SubNode If QC Fails

Figure 2: Mechanistic flow and critical control points for the coupling reaction.

Physicochemical Profile & ADME Considerations

When incorporating this scaffold into a drug candidate, the following properties should be anticipated.

PropertyValue/TrendImplication for Drug Design
Lipophilicity (ClogP) ~2.8Moderate. The -OH group offsets the lipophilicity of the halogens.
H-Bond Donors 1The tertiary -OH is a specific donor for backbone carbonyls.
Metabolic Soft Spot LowThe gem-dimethyl blocks alpha-oxidation. Glucuronidation is the primary clearance risk [4].
Rotatable Bonds 2Low entropic penalty upon binding.
Electronic Effect Electron DeficientThe ring is deactivated by Cl/Br, making metabolic epoxidation unlikely.

Troubleshooting & Quality Control

Issue 1: Formation of Alkene (Dehydration)

  • Cause: Reaction temperature too high (>100°C) or acidic impurities in the solvent/catalyst.

  • Solution: Switch base to Cs₂CO₃ (milder) and lower temperature to 70°C. Ensure solvent is acid-free.

Issue 2: Dehalogenation of Chlorine

  • Cause: Use of highly active catalysts (e.g., Pd(tBu₃P)₂) or long reaction times.

  • Solution: Stick to Pd(dppf)Cl₂ or Pd(PPh₃)₄. The steric hindrance of the ortho-Cl naturally protects it from oxidative addition if mild catalysts are used.

Issue 3: Protodebromination (Starting Material becomes Ar-H)

  • Cause: Solvent is "wet" with protic sources other than water (like alcohols) or excessive heating without reaction progress.

  • Solution: Increase catalyst loading to 10 mol% to outcompete the side reaction.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.[3] (Discusses bioisosterism of tertiary alcohols).

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. J. Chem. Soc., Trans., 107, 1080-1106. (Foundational text on the Thorpe-Ingold/Gem-Dimethyl effect).

  • Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. J. Am. Chem. Soc., 128(27), 8754-8756. (Insights into biaryl synthesis and steric constraints).

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity, 4(9), 2031-2122. (Metabolic stability of hindered alcohols).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (The authoritative review on the coupling protocol).

Sources

Scale-Up Synthesis of 2-(5-Bromo-2-chlorophenyl)propan-2-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(5-Bromo-2-chlorophenyl)propan-2-ol in Medicinal Chemistry

2-(5-Bromo-2-chlorophenyl)propan-2-ol is a key tertiary alcohol intermediate in the synthesis of various pharmaceutically active compounds. Its substituted phenyl ring makes it a valuable building block for molecules targeting a range of therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of critical importance to drug development professionals, enabling a consistent and cost-effective supply chain for preclinical and clinical studies.

This application note provides a comprehensive guide for the scale-up synthesis of 2-(5-Bromo-2-chlorophenyl)propan-2-ol, focusing on a robust and reproducible protocol suitable for producing multi-gram to kilogram quantities. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed step-by-step protocol, address critical safety considerations for large-scale reactions, and outline methods for the purification and analysis of the final product.

Reaction Mechanism: A Selective Grignard Approach

The synthesis of 2-(5-Bromo-2-chlorophenyl)propan-2-ol is most effectively achieved through a Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound, in this case, acetone.[1][2] The primary challenge in this specific synthesis lies in the selective formation of the Grignard reagent from a dihalogenated precursor.

To achieve the desired regioselectivity, we have selected 1-bromo-4-chloro-2-iodobenzene as the starting material. The reactivity of halogens in the formation of Grignard reagents follows the order I > Br > Cl. This significant difference in reactivity allows for the selective formation of the organomagnesium iodide at the 2-position, leaving the bromo and chloro substituents intact.

The reaction proceeds in two main stages:

  • Formation of the Grignard Reagent: 1-bromo-4-chloro-2-iodobenzene reacts with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 2-(5-bromo-2-chlorophenyl)magnesium iodide.

  • Nucleophilic Addition: The newly formed Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetone.

  • Aqueous Workup: The resulting magnesium alkoxide is hydrolyzed in an acidic aqueous workup to yield the final product, 2-(5-bromo-2-chlorophenyl)propan-2-ol.

ReactionMechanism

Scale-Up Synthesis Protocol

This protocol is designed for a 100 g scale synthesis of 2-(5-Bromo-2-chlorophenyl)propan-2-ol. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesPuritySupplier
1-Bromo-4-chloro-2-iodobenzene317.35100 g0.315>98%Commercially Available[3][4][5][6][7]
Magnesium Turnings24.318.4 g0.346>99%
Iodine253.811 crystalcatalytic
Anhydrous Tetrahydrofuran (THF)72.11500 mL-<50 ppm H₂O
Acetone58.0822.8 mL (18 g)0.310>99.5%
Saturated Aqueous Ammonium Chloride-250 mL-
Diethyl Ether74.12500 mL-
Anhydrous Sodium Sulfate142.0450 g-
Equipment
  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a drying tube (filled with calcium chloride)

  • Addition funnel (250 mL)

  • Thermometer

  • Heating mantle with a temperature controller

  • Inert gas supply (Nitrogen or Argon)

  • Large crystallizing dish or beaker for ice bath

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Crystallization vessel

Experimental Workflow

Workflow

Step-by-Step Procedure
  • Preparation:

    • Assemble the 2 L three-necked flask with the mechanical stirrer, reflux condenser (with drying tube), and addition funnel. Ensure all glassware is scrupulously dried in an oven and assembled while hot under a stream of inert gas.

    • Charge the flask with magnesium turnings (8.4 g) and one crystal of iodine. The iodine helps to activate the magnesium surface.

    • Add approximately 50 mL of anhydrous THF to the flask.

  • Grignard Reagent Formation:

    • In a separate dry flask, dissolve 1-bromo-4-chloro-2-iodobenzene (100 g) in 350 mL of anhydrous THF. Transfer this solution to the addition funnel.

    • Gently heat the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.

    • Once the reaction has started, begin the dropwise addition of the 1-bromo-4-chloro-2-iodobenzene solution from the addition funnel at a rate that maintains a gentle reflux. This is a highly exothermic step, and an ice bath should be kept on standby to control the reaction temperature if necessary.[8][9][10] The addition should take approximately 2-3 hours.

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the reaction mixture to 0-5 °C using an ice bath.

    • Dissolve acetone (18 g, 22.8 mL) in 100 mL of anhydrous THF and add this solution to the addition funnel.

    • Add the acetone solution dropwise to the cooled Grignard reagent, maintaining the internal temperature below 10 °C. This addition is also exothermic.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of 250 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and any unreacted Grignard reagent.

    • Transfer the mixture to a 2 L separatory funnel. Add 250 mL of diethyl ether and shake vigorously. Allow the layers to separate and collect the organic layer.

    • Extract the aqueous layer with another 250 mL of diethyl ether.

    • Combine the organic layers and wash with brine (2 x 200 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate (50 g), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a low-melting solid.

  • Crystallization:

    • Dissolve the crude product in a minimal amount of hot toluene.

    • Slowly add heptane until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate complete crystallization.

    • Collect the crystals by vacuum filtration, wash with cold heptane, and dry under vacuum to afford pure 2-(5-bromo-2-chlorophenyl)propan-2-ol.

Safety Considerations for Scale-Up

The scale-up of Grignard reactions presents significant safety challenges that must be carefully managed.[8][9]

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, especially water.[11] The presence of moisture will quench the Grignard reagent and can also lead to the formation of byproducts. All glassware must be thoroughly dried, and anhydrous solvents are essential. The reaction should be carried out under an inert atmosphere (nitrogen or argon).

  • Exothermicity: The formation of the Grignard reagent and its subsequent reaction with acetone are highly exothermic.[10] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[12] Therefore, a slow and controlled addition of reagents is crucial to maintain the reaction temperature within a safe range. A cooling system (e.g., an ice bath or a cryostat) must be readily available to manage any temperature excursions.

  • Flammable Solvents: Diethyl ether and THF are highly flammable solvents. All heating should be conducted using heating mantles, and no open flames should be present in the vicinity. Ensure adequate ventilation to prevent the accumulation of flammable vapors.

  • Quenching: The quenching of the reaction with an aqueous solution is also exothermic and can lead to the evolution of flammable gases if not performed carefully. The quenching solution should be added slowly to a cooled reaction mixture.

Data Analysis and Expected Results

  • Yield: The expected yield of the purified product is typically in the range of 75-85%.

  • Purity: The purity of the final product should be ≥98% as determined by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[13][14][15]

  • Characterization: The structure of the product should be confirmed by spectroscopic methods:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl protons (a singlet), and the hydroxyl proton (a broad singlet).

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic carbons and the aliphatic carbons of the propan-2-ol moiety.

    • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (249.53 g/mol ).

Troubleshooting

  • Failure of Grignard reaction to initiate: This is a common issue and is often due to the presence of moisture or an inactive magnesium surface. Ensure all reagents and glassware are scrupulously dry. Activating the magnesium with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by sonication can help initiate the reaction.

  • Low Yield: Low yields can result from incomplete reaction, quenching of the Grignard reagent by moisture, or side reactions such as Wurtz coupling.[16][17][18] Careful control of reaction conditions and ensuring anhydrous conditions are crucial.

  • Impure Product: The primary impurity is often the Wurtz coupling byproduct. Slow addition of the aryl halide during Grignard formation can minimize this. Inadequate purification can also lead to residual starting materials or byproducts. Recrystallization may need to be repeated to achieve the desired purity.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 2-(5-Bromo-2-chlorophenyl)propan-2-ol. By carefully controlling the reaction conditions, particularly the temperature and the exclusion of moisture, this important intermediate can be prepared in high yield and purity. The outlined safety precautions are paramount for the successful and safe execution of this synthesis on a larger scale. This robust protocol should serve as a valuable resource for researchers and drug development professionals in their efforts to synthesize novel therapeutic agents.

References

  • i-CHEF. (n.d.). Selective Grignard Addition to Dialkyl Oxalates: A Flow Chemistry Approach. Retrieved from [Link]

  • Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]

  • Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]

  • Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Fraunhofer-Publica. Retrieved from [Link]

  • Reuse, P., & Ubrich, O. (2007).
  • University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from [Link]

  • Chem 355 Jasperse. (n.d.). 19. The Grignard Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • American Chemical Society. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Wellesley College. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.
  • ResearchGate. (2024, April 22). How to purify tertiary alcohol?. Retrieved from [Link]

  • Negishi, E. (2002). The Grignard Reagents. Organometallics, 21(19), 3408-3424. [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (2023). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research, 62(49), 21151–21163. [Link]

  • Wang, Y., Chen, Y., & Li, J. (2022). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. International Journal of Chemical Engineering, 2022, 1-9. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2020). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health. Retrieved from [Link]

  • Ashenhurst, J. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Sigma-HSE. (n.d.). Chemical Brand Supported Through R&D Scale Up. Retrieved from [Link]

  • Bumbac, G., Plesu, V., & Bonet-Ruiz, A. E. (2018). Pilot-scale experimental studies on ethanol purification by cyclic stripping. Chemical Engineering Research and Design, 138, 333-342. [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • The Organic Chemistry Tutor. (2020, July 22). Tertiary Alcohols in 3 minutes | Retrosynthetic Analysis | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Zigler, S. S., & E-RADIMAGING. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Retrieved from [Link]

  • Chegg. (n.d.). Provide a reasonable synthesis for 1-bromo-3-chloro-5-iodobenzene starting from benzene. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-Bromo-2-chloro-4-iodobenzene, min 98%, 100 grams. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]

  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

Sources

Application Note: Environmental Fate & Analytical Profiling of 2-(5-Bromo-2-chlorophenyl)propan-2-ol Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for environmental chemists and pharmaceutical researchers investigating the environmental risk assessment (ERA) of the pharmaceutical intermediate 2-(5-Bromo-2-chlorophenyl)propan-2-ol (CAS 885069-29-4).

This compound is a functionalized halogenated benzene used as a key building block in the synthesis of active pharmaceutical ingredients (APIs), likely including SGLT2 inhibitors or structurally related diarylmethane derivatives. Its release into the environment (via manufacturing effluent) necessitates a robust understanding of its transformation products (TPs).

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-(5-Bromo-2-chlorophenyl)propan-2-ol (hereafter referred to as Parent-BCP ) is a tertiary benzylic alcohol. Its environmental fate is governed by two competing functionalities: the labile tertiary alcohol (prone to dehydration) and the halogenated aromatic ring (prone to photolysis).

Understanding the fate of Parent-BCP requires analyzing its primary degradation products, which often possess higher lipophilicity and persistence than the parent compound.

Physicochemical Profile (Predicted)
PropertyParent-BCPSignificance
Structure C9H10BrClOHalogenated tertiary alcohol
MW 249.53 g/mol Detectable by LC-MS and GC-MS
Log P ~3.2Moderate sorption to organic carbon
Water Solubility Low-ModerateMobile in aqueous phase until degraded
Reactivity Acid-labile, PhotosensitiveRapid transformation in acidic or UV-exposed environments

Degradation Pathways & Transformation Products (TPs)

The environmental fate of Parent-BCP is driven by Hydrolysis (Dehydration) and Photolysis . The following diagram illustrates the critical pathways that must be monitored.

Pathway Analysis
  • Acid-Catalyzed Dehydration (Pathway A): In acidic waters or soils, the tertiary hydroxyl group eliminates water to form the styrene derivative (TP-Dehyd ). This molecule is significantly more lipophilic (Log P > 4.5) and will partition strongly into sediment/sludge.

  • Photolytic Debromination (Pathway B): Under UV irradiation (surface water), the Carbon-Bromine bond cleaves, yielding the dechlorinated analog (TP-DesBr ).

  • Biotic Oxidation (Pathway C): If TP-Dehyd is formed, microbial epoxidation can occur, leading to the diol (TP-Diol ).

Graphviz Pathway Diagram

DegradationPathways cluster_legend Environmental Compartment Dominance Parent Parent-BCP 2-(5-Bromo-2-chlorophenyl)propan-2-ol (LogP ~3.2) TP_Dehyd TP-Dehyd (Alkene) 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene (LogP > 4.5 | Sediment Bound) Parent->TP_Dehyd Acidic Hydrolysis (-H2O) TP_DesBr TP-DesBr (Photoproduct) 2-(2-Chlorophenyl)propan-2-ol (LogP ~2.5 | Water Soluble) Parent->TP_DesBr Direct Photolysis (UV, -Br) TP_Diol TP-Diol (Microbial) 2-(5-Bromo-2-chlorophenyl)propane-1,2-diol (LogP ~1.8 | Mobile) TP_Dehyd->TP_Diol Microbial Oxidation (+O) Legend1 Sediment/Sludge: TP-Dehyd dominates Legend2 Surface Water: TP-DesBr dominates

Caption: Degradation map of Parent-BCP showing the divergence between sediment-bound alkenes (TP-Dehyd) and soluble photoproducts (TP-DesBr).

Experimental Protocols

Protocol A: Generation and Isolation of TPs (Laboratory Simulation)

Purpose: To generate sufficient quantities of TPs for mass spectrometric optimization and toxicity testing.

1. Acid Hydrolysis (Generating TP-Dehyd)

  • Reagents: 0.1 M HCl, Acetonitrile (ACN).

  • Procedure:

    • Dissolve 10 mg Parent-BCP in 1 mL ACN.

    • Add 9 mL 0.1 M HCl.

    • Incubate at 50°C for 24 hours.

    • Extraction: Liquid-Liquid Extraction (LLE) with Hexane (3 x 5 mL). TP-Dehyd is highly non-polar and will partition into Hexane.

    • Validation: Analyze organic layer by GC-MS (Target ion: M+ 230/232 for Br/Cl pattern).

2. Photolysis (Generating TP-DesBr)

  • Equipment: Xenon arc lamp (simulated sunlight) or UV reactor (254 nm).

  • Procedure:

    • Dissolve 10 mg Parent-BCP in 100 mL distilled water (co-solvent: MeOH < 1%).

    • Irradiate for 4–8 hours in a quartz vessel.

    • Monitor: Take aliquots every hour. Analyze by LC-MS/MS.

    • Observation: Look for loss of Br isotope pattern (M-H transition shifting from ~249 to ~170).

Protocol B: Analytical Method (LC-MS/MS & GC-MS)

Due to the divergence in polarity (Alcohol vs. Alkene), a dual-platform approach ensures comprehensive coverage.

1. Sample Preparation (Solid Phase Extraction)
  • Cartridge: Hydrophilic-Lipophilic Balanced (HLB) (e.g., Oasis HLB, 200 mg).

  • Conditioning: 5 mL MeOH followed by 5 mL Milli-Q water.

  • Loading: Load 100–500 mL of water sample (pH adjusted to 7.0).

  • Wash: 5 mL 5% MeOH in water (removes salts).

  • Elution:

    • Fraction 1 (Polar TPs): 5 mL Ethyl Acetate.

    • Fraction 2 (Non-polar TP-Dehyd): 5 mL Dichloromethane (DCM).

  • Reconstitution: Evaporate to dryness; reconstitute in 50:50 MeOH:H2O.

2. LC-MS/MS Parameters (For Parent & TP-DesBr)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 8 minutes.

  • Ionization: ESI Positive (Note: Tertiary alcohols often lose water in the source, forming [M+H-H2O]+).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Parent-BCP 231/233 ([M-H2O+H]+)1522520
TP-DesBr 171 ([M-H2O+H]+)1152015
TP-Diol 265 ([M+H]+)2473018
3. GC-MS Parameters (For TP-Dehyd)
  • Rationale: The dehydrated alkene (TP-Dehyd) is non-polar and lacks ionizable groups for ESI, making GC-MS the gold standard.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Inlet: Splitless, 250°C.

  • Oven: 50°C (1 min) -> 20°C/min -> 300°C (5 min).

  • Detection: EI Source (70 eV), SIM Mode.

  • Target Ions: m/z 230, 232, 215 (Loss of CH3).

Environmental Fate Modeling & Risk Assessment

When assessing the risk of these degradation products, apply the following logical framework:

Sorption Coefficient (Kd) Determination

The shift from Parent to TP-Dehyd represents a massive shift in environmental mobility.

  • Parent-BCP: Moderate mobility. Risk = Groundwater leaching.

  • TP-Dehyd: High sorption (Koc > 10,000). Risk = Sediment accumulation and bioaccumulation in benthic organisms.

Protocol for Kd Measurement (OECD 106 Adapted):

  • Equilibrate soil/sediment with 0.01 M CaCl2 solution containing TPs.

  • Shake for 24 hours.

  • Centrifuge and analyze supernatant (Cw) and extract soil (Cs).

  • Calculate

    
    .
    
Analytical Workflow Diagram

AnalyticalWorkflow Sample Environmental Sample (Water/Sediment) Extraction SPE Extraction (Oasis HLB) Sample->Extraction Fractionation Fractionation Extraction->Fractionation LCMS LC-MS/MS (ESI+) Target: Parent, TP-DesBr, TP-Diol Fractionation->LCMS Eluate A (MeOH) GCMS GC-MS (EI) Target: TP-Dehyd (Alkene) Fractionation->GCMS Eluate B (DCM)

Caption: Dual-platform analytical workflow ensuring capture of both polar and non-polar degradants.

References

  • OECD Guidelines for the Testing of Chemicals, Section 3. Test No. 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. OECD Publishing. [Link]

  • U.S. EPA. Fate, Transport and Transformation Test Guidelines. OPPTS 835.2120: Hydrolysis. United States Environmental Protection Agency. [Link]

  • Boxall, A. B., et al. (2004). The environmental side effects of medication. EMBO reports, 5(12), 1110–1116. (Context on pharmaceutical intermediate persistence). [Link]

  • Fatta-Kassinos, D., et al. (2011). Pharmaceutical residues in environmental waters and wastewater: current state of knowledge and future research. Analytical and bioanalytical chemistry. (Methodology grounding). [Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Grignard Reactions for Tertiary Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the Grignard reaction for tertiary alcohol synthesis. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this powerful carbon-carbon bond-forming reaction. Here, we dissect common experimental hurdles, explain the underlying chemical principles, and offer field-proven solutions to optimize your synthetic outcomes.

Troubleshooting Guide: From Low Yields to Unwanted Side Products

This section addresses specific issues that can arise during the synthesis of tertiary alcohols using Grignard reagents. Each problem is followed by an analysis of probable causes and actionable solutions.

Problem 1: The Grignard reaction fails to initiate.

Symptom: You've combined the magnesium turnings and the alkyl/aryl halide in an ether solvent, but there are no visual cues of a reaction, such as cloudiness, bubbling, or a noticeable exothermic effect.[1]

Probable Causes & Solutions:

  • Inactive Magnesium Surface: Magnesium turnings can develop a passivating layer of magnesium oxide (MgO) on their surface, which prevents the reaction from starting.

    • Solution: Activate the magnesium. Mechanically crush the magnesium turnings with a dry glass rod to expose a fresh surface.[2] Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask as activating agents.[2] The iodine will etch the magnesium surface, while 1,2-dibromoethane reacts to form ethylene gas and magnesium bromide, exposing fresh magnesium.

  • Presence of Water: Grignard reagents are highly reactive and will readily react with even trace amounts of moisture, quenching the reagent.[1]

    • Solution: Ensure strictly anhydrous conditions. Flame-dry or oven-dry all glassware immediately before use and cool it under an inert atmosphere like nitrogen or argon.[2] Use a freshly opened bottle of anhydrous solvent or a solvent that has been properly dried.[3]

  • Unreactive Organic Halide: The reactivity of organic halides follows the trend I > Br > Cl >> F.

    • Solution: If using an alkyl chloride, consider switching to the corresponding bromide or iodide, as they are more reactive.[3]

  • Insufficient Initiation Energy: Sometimes, the reaction simply needs a small energy input to get started.

    • Solution: Gentle warming with a heat gun or a warm water bath can help initiate the reaction.[2] Once initiated, the reaction is exothermic and should sustain itself.[2]

Problem 2: The yield of the tertiary alcohol is low.

Symptom: After purification, the isolated product mass is significantly lower than the theoretical yield.

Probable Causes & Solutions:

  • Inaccurate Grignard Reagent Concentration: If the concentration of the Grignard reagent was not determined, an incorrect stoichiometric amount may have been used.[2]

    • Solution: Titrate the Grignard reagent before use. A common method involves titrating a sample of the Grignard solution against a standardized solution of iodine in the presence of lithium chloride.[1] This will allow for the precise addition of the required molar equivalents to your ketone or ester.

  • Side Reactions: Several side reactions can compete with the desired nucleophilic addition.

    • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl/aryl halide to form a homocoupled byproduct.[4] This is more prevalent at higher temperatures and with higher concentrations of the halide.

      • Solution: Add the organic halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[2]

    • Enolization: If the ketone substrate has acidic alpha-protons, the Grignard reagent can act as a base, deprotonating the ketone to form an enolate.[1] This is more likely with sterically hindered ketones and bulky Grignard reagents.[1]

      • Solution: Use a less sterically hindered Grignard reagent or ketone if possible. Running the reaction at a lower temperature can also favor the nucleophilic addition over enolization.

  • Reaction with Moisture: As mentioned previously, any moisture will quench the Grignard reagent.[1]

    • Solution: Reiterate the importance of maintaining anhydrous conditions throughout the entire process.[5]

Problem 3: The reaction mixture turns dark brown or black during reagent formation.

Symptom: The solution becomes very dark during the preparation and reflux of the Grignard reagent.

Probable Causes & Solutions:

  • Overheating: Excessive heating can lead to decomposition of the Grignard reagent and the formation of finely divided metal particles, which can darken the solution.

    • Solution: Maintain a gentle reflux.[6] Often, the exothermic nature of the reaction is sufficient to maintain the required temperature without external heating.[2]

  • Impurities: Impurities in the magnesium or the organic halide can catalyze decomposition reactions.

    • Solution: Use high-purity magnesium turnings and freshly distilled or purchased anhydrous organic halides.

  • Wurtz Coupling Products: The formation of biphenyl or other coupling products can sometimes contribute to a darker reaction mixture.[6]

    • Solution: As mentioned, slow, controlled addition of the halide can minimize this side reaction.[7]

Frequently Asked Questions (FAQs)

Q1: Why must the Grignard reaction be carried out under strictly anhydrous conditions?

Grignard reagents are extremely potent bases and will react with any compound containing an acidic proton, such as water, alcohols, or carboxylic acids.[8][9] This acid-base reaction is significantly faster than the desired nucleophilic addition to the carbonyl group.[2] If water is present, it will protonate the Grignard reagent, converting it into an alkane and rendering it inactive for the synthesis of the tertiary alcohol. Therefore, all glassware must be meticulously dried, and anhydrous solvents must be used to prevent the destruction of the reagent.[2][10]

Q2: Can I use an ester to synthesize a tertiary alcohol?

Yes, esters are excellent starting materials for the synthesis of tertiary alcohols using Grignard reagents.[11] However, it is crucial to remember that two equivalents of the Grignard reagent are required.[12] The first equivalent adds to the ester's carbonyl group, forming a ketone intermediate after the elimination of an alkoxy group.[12] This newly formed ketone is also highly reactive towards the Grignard reagent and will be immediately attacked by a second equivalent to form the tertiary alcohol.[12][13] This method is particularly useful for creating tertiary alcohols where at least two of the alkyl or aryl groups are identical.[11]

Q3: How can I be certain that my Grignard reagent has formed successfully?

Visual confirmation of Grignard reagent formation includes the appearance of a cloudy or murky solution, gentle bubbling at the magnesium surface, and a noticeable exothermic reaction.[1][6] For a more quantitative assessment, the concentration of the Grignard reagent should be determined by titration before its use in the subsequent reaction.[1] A common and reliable method is titration against a standardized solution of iodine.[1]

Q4: I am trying to make a tertiary alcohol with three different R groups. Can I use an ester as a starting material?

No, this is not a suitable approach. The reaction of a Grignard reagent with an ester will always result in a tertiary alcohol with at least two identical R groups, as two equivalents of the same Grignard reagent add to the ester carbonyl.[11] To synthesize a tertiary alcohol with three different R groups, you must start with a ketone that already contains one of the desired R groups and then add the third R group via a different Grignard reagent.[11][14]

Key Experimental Protocols

Protocol 1: Preparation of a Grignard Reagent (e.g., Phenylmagnesium Bromide)
  • Glassware Preparation: Thoroughly clean and dry a three-necked round-bottom flask, a dropping funnel, and a condenser. Oven-dry the glassware at a minimum of 120°C for several hours or flame-dry under vacuum. Assemble the apparatus quickly while still warm and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.[2]

  • Reagent Setup: Place magnesium turnings in the flask. In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.[2]

  • Initiation: Add a small portion of the bromobenzene solution to the magnesium turnings. If the reaction does not start spontaneously (indicated by cloudiness and gentle reflux), add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming with a heat gun may also be necessary.[2]

  • Addition: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[2][6]

  • Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting gray-to-brown solution is the Grignard reagent.[2]

Protocol 2: Synthesis of a Tertiary Alcohol (e.g., Triphenylmethanol)
  • Ketone Preparation: In a separate, dry flask, dissolve the ketone (e.g., benzophenone) in anhydrous diethyl ether.[6]

  • Reaction: Cool the Grignard reagent solution in an ice bath. Slowly add the ketone solution to the Grignard reagent via a dropping funnel or syringe with vigorous stirring.[13] Maintain a gentle reflux during the addition.[6]

  • Quenching: After the addition is complete and the reaction has subsided, cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to quench the reaction and protonate the magnesium alkoxide intermediate.[6][12]

  • Workup and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with brine. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure. The crude tertiary alcohol can then be purified by recrystallization or column chromatography.

Data Summaries

Table 1: Reactivity of Halides for Grignard Reagent Formation
HalideRelative Reactivity
Iodo- (R-I)Highest
Bromo- (R-Br)High
Chloro- (R-Cl)Moderate
Fluoro- (R-F)Very Low (Generally not used)
Table 2: Common Solvents for Grignard Reactions
SolventBoiling Point (°C)Key Properties
Diethyl ether34.6Traditional solvent, good for initiating the reaction.
Tetrahydrofuran (THF)66Higher boiling point, can solvate the Grignard reagent more effectively.[3]

Visualizing the Process

Grignard Reaction Mechanism for Tertiary Alcohol Synthesis

Grignard_Mechanism cluster_reagent_formation Step 1: Grignard Reagent Formation cluster_nucleophilic_addition Step 2: Nucleophilic Addition cluster_workup Step 3: Acidic Workup Alkyl/Aryl_Halide R-X Grignard_Reagent R-Mg-X Alkyl/Aryl_Halide->Grignard_Reagent Ether Magnesium Mg Magnesium->Grignard_Reagent Alkoxide_Intermediate R-C(R')(R'')-O⁻MgX⁺ Grignard_Reagent->Alkoxide_Intermediate Attack on Carbonyl Ketone R'-C(=O)-R'' Ketone->Alkoxide_Intermediate Tertiary_Alcohol R-C(R')(R'')-OH Alkoxide_Intermediate->Tertiary_Alcohol H₃O⁺ Troubleshooting_Workflow Start Low Yield of Tertiary Alcohol Check_Initiation Did the reaction initiate properly? Start->Check_Initiation No_Initiation Troubleshoot Initiation: - Activate Mg - Ensure anhydrous conditions - Gentle heating Check_Initiation->No_Initiation No Check_Stoichiometry Was the Grignard reagent titrated? Check_Initiation->Check_Stoichiometry Yes Success Improved Yield No_Initiation->Success No_Titration Determine Grignard concentration and repeat with correct stoichiometry. Check_Stoichiometry->No_Titration No Check_Side_Reactions Are there signs of side reactions (e.g., Wurtz coupling, enolization)? Check_Stoichiometry->Check_Side_Reactions Yes No_Titration->Success Side_Reactions_Present Optimize conditions: - Slow addition of halide - Lower temperature Check_Side_Reactions->Side_Reactions_Present Yes Check_Anhydrous Were anhydrous conditions maintained throughout? Check_Side_Reactions->Check_Anhydrous No Side_Reactions_Present->Success Moisture_Contamination Re-dry all glassware and solvents. Check_Anhydrous->Moisture_Contamination No Check_Anhydrous->Success Yes Moisture_Contamination->Success

Caption: A logical workflow for diagnosing and resolving low product yields.

References

  • Benchchem. (n.d.). Troubleshooting low yields in the Grignard synthesis of tertiary alcohols.
  • Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Wikipedia. (2023). Grignard reaction.
  • NileRed. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents.
  • Benchchem. (n.d.). Technical Support Center: Grignard Reactions for Tertiary Alcohol Synthesis.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • American Chemical Society. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube.
  • Alfa Chemistry. (n.d.). Grignard Reaction.
  • Master Organic Chemistry. (2016, January 19). Grignard Reactions: Practice Problems Involving Oxidation.
  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I [Video].
  • Leah4sci. (2021, August 25). Grignard Practice and Synthesis Problems (Worksheet Solutions Walkthrough) [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Springer. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation.
  • chemistNATE. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism) [Video]. YouTube.
  • Quora. (2018, January 5). Why is anhydrous ether used in preparation of the Grignard reagent?.
  • Master Organic Chemistry. (2015, November 13). Why Grignard Reagents React With Water.
  • Reddit. (n.d.). Wurtz coupling.
  • Bartleby. (2024, March 5). Answered: A common side reaction during Grignard Reactions is the Wurtz coupling....

Sources

Technical Support Center: Stabilizing 2-(5-Bromo-2-chlorophenyl)propan-2-ol During Experimental Workup

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Office of the Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-(5-bromo-2-chlorophenyl)propan-2-ol. Our field data indicates that a common challenge encountered with this molecule is its propensity for decomposition during standard aqueous workup procedures. As a tertiary benzylic alcohol, this compound is highly susceptible to degradation, primarily through acid-catalyzed dehydration.

This document provides in-depth troubleshooting advice, detailed protocols, and the mechanistic reasoning behind our recommendations to help you preserve the integrity of your compound, maximize yield, and ensure the purity of your final product.

Troubleshooting Guide: Preventing Product Decomposition

This section addresses the most common issues encountered during the isolation and purification of 2-(5-bromo-2-chlorophenyl)propan-2-ol in a direct question-and-answer format.

Q1: My NMR analysis shows unexpected alkene signals and a lower-than-expected yield after workup. What is the likely cause?

Answer: The issue you are observing is characteristic of the decomposition of your target molecule, 2-(5-bromo-2-chlorophenyl)propan-2-ol. Structurally, it is a tertiary benzylic alcohol. This class of compounds is notoriously sensitive to acidic conditions, which catalyze an E1 elimination (dehydration) reaction to form the corresponding styrene derivative, 2-(5-bromo-2-chlorophenyl)prop-1-ene.[1][2]

The mechanism proceeds in three steps:

  • Protonation: An acid source in your workup (e.g., HCl, H₂SO₄, or even acidic impurities) protonates the hydroxyl group, converting it into a much better leaving group (-OH₂⁺).[3]

  • Carbocation Formation: The water molecule departs, generating a relatively stable tertiary benzylic carbocation. This is the rate-determining step.[3]

  • Deprotonation: A weak base (like water or a conjugate base of the acid) removes a proton from an adjacent carbon, forming a double bond and yielding the alkene impurity.

This entire process can be triggered by even trace amounts of acid, especially when combined with elevated temperatures during solvent removal.

G cluster_mech Acid-Catalyzed Dehydration of a Tertiary Benzylic Alcohol A Tertiary Benzylic Alcohol (Your Product) B Protonated Alcohol (-OH2+ is a good leaving group) A->B + H+ (Acid catalyst) C Tertiary Benzylic Carbocation (Rate-Determining Step) B->C - H2O D Alkene Byproduct (Decomposition Product) C->D - H+ (Catalyst regenerated)

Caption: Mechanism of acid-catalyzed decomposition.

Q2: What are the most critical factors to control during the workup to prevent this dehydration reaction?

Answer: Based on the mechanism, there are three critical factors you must meticulously control: pH, Temperature, and Contact Time with Acidic Reagents.

FactorStandard (Harsh) ApproachRecommended (Gentle) ApproachRationale
pH Control (Quenching) Quenching with dilute strong acids (e.g., 1M HCl, H₂SO₄) to neutralize reagents and dissolve salts.[4]Quench with a buffered, weakly acidic solution like saturated aqueous ammonium chloride (NH₄Cl) .[5] Follow with a wash using saturated aqueous sodium bicarbonate (NaHCO₃).NH₄Cl is acidic enough to protonate alkoxide intermediates from a Grignard reaction but maintains a pH around 4.5-5.5, which is significantly less harsh than strong acids and minimizes dehydration. The subsequent NaHCO₃ wash neutralizes any remaining acid.
Temperature Rotary evaporation at elevated temperatures (40-60 °C) to expedite solvent removal.Keep all workup steps cold (0-5 °C) using an ice bath. Perform rotary evaporation at reduced pressure and low temperature (<30 °C).The rate of the elimination reaction is highly temperature-dependent.[1] Lowering the temperature significantly reduces the rate of both carbocation formation and subsequent elimination.
Reagent Choice Using standard grade silica gel for chromatography. Using anhydrous MgSO₄ as a drying agent.Use neutralized silica gel for chromatography (if necessary). Use a neutral drying agent like anhydrous sodium sulfate (Na₂SO₄) .Standard silica gel is inherently acidic and can cause decomposition on the column. MgSO₄ is also slightly acidic. Na₂SO₄ is a neutral and effective alternative for preventing acid exposure during the drying phase.
Q3: Can you provide a detailed, step-by-step protocol for a 'gentle' workup procedure to maximize the stability of my compound?

Answer: Certainly. This protocol is designed to rigorously exclude strong acids and minimize thermal stress on the molecule.

Experimental Protocol: Gentle Workup for Acid-Sensitive Tertiary Alcohols

  • Cooling: Once your reaction is complete, cool the reaction vessel to 0 °C in an ice/water bath. All subsequent steps should be performed cold.

  • Quenching: While stirring vigorously, slowly add pre-chilled saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to the reaction mixture. Monitor for any exotherm and control the addition rate to keep the internal temperature below 10 °C. Continue adding until all reactive reagents (e.g., Grignard reagent) are quenched.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times. Combine the organic layers.

  • Neutralizing Wash: Wash the combined organic layers sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) (1x) to neutralize any residual acid.

    • Saturated aqueous sodium chloride (brine) (1x) to break up any emulsions and begin the drying process.[5]

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 15-20 minutes.

  • Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 30 °C. Applying high vacuum will facilitate solvent removal at a lower temperature.

  • Storage: Store the resulting crude oil or solid under an inert atmosphere (nitrogen or argon) at low temperature (-20 °C is ideal) pending purification.

G Start Reaction Complete Cool Cool Reaction to 0 °C Start->Cool Quench Slowly Add Cold Sat. NH4Cl (Keep Temp < 10 °C) Cool->Quench Extract Extract with Organic Solvent (3x) Quench->Extract Wash_Bicarb Wash with Sat. NaHCO3 Extract->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry over Anhydrous Na2SO4 Wash_Brine->Dry Concentrate Concentrate via Rotovap (Temp < 30 °C) Dry->Concentrate End Crude Product (Store Cold) Concentrate->End

Caption: Recommended gentle workup workflow.

Q4: I synthesized this alcohol via a Grignard reaction. Does that require special workup considerations?

Answer: Yes, absolutely. The Grignard reaction workup is the most common point of failure for sensitive tertiary alcohols.[4] The intermediate is a magnesium alkoxide salt, which must be protonated to yield the final alcohol.

The standard procedure of quenching with a strong acid like HCl or H₂SO₄ serves two purposes: protonating the alkoxide and dissolving the gelatinous magnesium salts (Mg(OH)X) that form.[4][6] However, this creates a highly acidic environment that is destructive to your product.

Our recommended "Gentle Workup Protocol" using saturated NH₄Cl is specifically designed for this scenario. The NH₄Cl is acidic enough to protonate the alkoxide but mild enough to prevent significant elimination. While some magnesium salts may remain as a fine precipitate, they can typically be removed during the aqueous extraction and filtration steps. Patience during the quenching step is key to success.

Q5: How can I definitively confirm that decomposition has occurred and identify the degradation product?

Answer: Analytical chemistry is your best tool for diagnosis.

  • ¹H NMR Spectroscopy: This is the most direct method. The desired product, 2-(5-bromo-2-chlorophenyl)propan-2-ol, will have two singlets for the equivalent methyl groups. The decomposition product, 2-(5-bromo-2-chlorophenyl)prop-1-ene, will show two distinct signals in the alkene region of the spectrum (typically 5-6 ppm), corresponding to the two geminal vinyl protons. The integration of these vinyl protons relative to the aromatic or methyl signals of the desired product can be used to quantify the extent of decomposition.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique is excellent for separating the more volatile alkene byproduct from the parent alcohol. The mass spectrum of the alkene peak will show a molecular ion corresponding to the mass of the alcohol minus water (M-18).

  • Thin-Layer Chromatography (TLC): The alkene byproduct is significantly less polar than the alcohol. On a TLC plate, the alkene will have a much higher Rf value (it will run further up the plate) than the desired alcohol product. This provides a quick visual check for the presence of major impurities.

Frequently Asked Questions (FAQs)

Q: Is it ever safe to use anhydrous magnesium sulfate (MgSO₄) as a drying agent? A: While MgSO₄ is a very efficient drying agent, it is slightly acidic. For a highly robust compound, it is perfectly acceptable. However, for a sensitive tertiary benzylic alcohol like the one , we strongly advise against it. The risk of introducing an acid source, however minor, right before solvent removal is not worth the marginal increase in drying speed. Stick with neutral anhydrous sodium sulfate (Na₂SO₄).

Q: I need to purify my product by column chromatography. What precautions should I take? A: Standard silica gel is acidic and can act as a solid-phase acid catalyst, causing your product to decompose as it passes through the column. To mitigate this, you can "neutralize" the silica. Before preparing your column slurry, wash the silica gel with an eluent mixture containing 0.5-1% triethylamine (or another suitable base), then switch back to your intended chromatography eluent. This deactivates the acidic sites on the silica surface. Always run your column with minimal delay and consider performing it in a cold room if stability is a major concern.

Q: How should I store the purified 2-(5-Bromo-2-chlorophenyl)propan-2-ol for long-term use? A: For maximum stability, the purified compound should be stored as a solid (if possible) in a tightly sealed vial under an inert atmosphere (argon or nitrogen). It should be kept in a freezer (-20 °C or lower).[7] If it is an oil, dissolving it in a non-protic, anhydrous solvent for storage can sometimes improve stability, but storing it neat and cold is generally preferred.

Q: My reaction solvent is THF, which is water-miscible. How does this impact the workup? A: Water-miscible solvents like THF or dioxane can complicate extractions by increasing the solubility of the organic product in the aqueous layer, leading to lower recovery.[5] The safest approach is to remove the bulk of the THF via rotary evaporation (at <30 °C) before starting the aqueous workup. If this is not practical, you must dilute the reaction mixture with a large volume of a non-polar extraction solvent (like ethyl acetate or ether) and wash the organic layer multiple times with brine to pull the THF into the aqueous phase.[5]

References
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved February 7, 2026, from [Link]

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  • ResearchGate. (2025, December 24). (PDF) Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Retrieved February 7, 2026, from [Link]

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  • Chemistry Student. (2025, May 25). How to Identify Primary, Secondary & Tertiary Alcohols | USING OXIDATION REACTIONS! Retrieved February 7, 2026, from [Link]

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  • Royal Society of Chemistry. (2019, December 11). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry. Retrieved February 7, 2026, from [Link]

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  • Google Patents. (n.d.). US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
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  • Chemguide. (n.d.). An introduction to Grignard reagents. Retrieved February 7, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Chemical tests for alcohols primary secondary tertiary. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (n.d.). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Organic Process Research & Development. Retrieved February 7, 2026, from [Link]

  • NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. Retrieved February 7, 2026, from [Link]

  • The Organic Chemistry Tutor. (2019, July 24). Acid Catalyzed Dehydration of Alcohols to get Alkenes. YouTube. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

  • Chemistry Stack Exchange. (2018, December 22). Abnormal reaction of grignard reagent. Retrieved February 7, 2026, from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved February 7, 2026, from [Link]

  • Hölzel-Diagnostika. (n.d.). 2-(5-Bromo-2-chlorophenyl)propan-2-ol. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved February 7, 2026, from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Propan-2-ol. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Google Patents. (n.d.). CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F.

Sources

Technical Support Center: Synthesis of 2-(5-Bromo-2-chlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(5-Bromo-2-chlorophenyl)propan-2-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot and enhance your experimental outcomes effectively.

Synthesis Overview: The Grignard Approach

The most reliable and direct method for synthesizing the tertiary alcohol 2-(5-Bromo-2-chlorophenyl)propan-2-ol is through a Grignard reaction. This cornerstone of organic synthesis involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a ketone.[1] In this specific case, the synthesis is a two-step process:

  • Formation of the Grignard Reagent: An appropriate aryl halide, such as 4-bromo-1-chloro-2-iodobenzene, reacts with magnesium metal to form the organomagnesium intermediate. The choice of starting material is critical; the varying reactivity of halogens (I > Br > Cl) allows for the selective formation of the Grignard reagent at the most reactive site.

  • Nucleophilic Addition: The prepared Grignard reagent attacks the electrophilic carbonyl carbon of acetone. Subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.[2][3]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-Dry All Glassware Under Vacuum prep_mg Activate Magnesium Turnings (e.g., with Iodine) prep_glass->prep_mg prep_reagents Ensure Anhydrous Solvents & Reagents prep_mg->prep_reagents grignard_formation Grignard Reagent Formation (Aryl Halide + Mg in THF) prep_reagents->grignard_formation acetone_addition Slow Addition of Acetone at 0 °C grignard_formation->acetone_addition stir Stir at Room Temperature acetone_addition->stir quench Quench with Saturated Aqueous NH4Cl stir->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify Purify via Column Chromatography extract->purify product 2-(5-Bromo-2-chlorophenyl) propan-2-ol purify->product

Caption: High-level workflow for the synthesis of 2-(5-Bromo-2-chlorophenyl)propan-2-ol.

Recommended Experimental Protocol

This protocol assumes the use of 4-bromo-1-chloro-2-iodobenzene as the starting material to ensure regioselective Grignard formation.

Reagent & Stoichiometry Table
ReagentMW ( g/mol )EquivalentsMoles (mmol)Amount Required
4-Bromo-1-chloro-2-iodobenzene319.351.010.03.19 g
Magnesium Turnings24.311.212.0292 mg
Iodine253.81catalytic-1-2 small crystals
Anhydrous Tetrahydrofuran (THF)72.11--50 mL
Acetone58.081.111.00.81 mL
Saturated Aqueous NH₄Cl53.49--~20 mL
Ethyl Acetate88.11--~100 mL
Anhydrous Sodium Sulfate142.04--As needed
Step-by-Step Methodology
  • Preparation:

    • Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.[4]

    • Add magnesium turnings (1.2 eq) and a few crystals of iodine to the flask.[5] The iodine helps to activate the magnesium surface by chemically removing the passivating magnesium oxide layer.

    • Add 10 mL of anhydrous THF to cover the magnesium.

  • Grignard Reagent Formation:

    • Dissolve the 4-bromo-1-chloro-2-iodobenzene (1.0 eq) in 20 mL of anhydrous THF in the dropping funnel.

    • Add a small portion (~2 mL) of the halide solution to the magnesium suspension. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle bubbling or refluxing. If the reaction does not start, gentle warming with a heat gun may be necessary.

    • Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and gray-to-brown.

  • Reaction with Acetone:

    • Cool the Grignard solution to 0 °C using an ice-water bath.

    • Dissolve acetone (1.1 eq) in 10 mL of anhydrous THF and add it to the dropping funnel.

    • Add the acetone solution dropwise to the stirred, cooled Grignard reagent. This reaction is exothermic; maintain the temperature below 10 °C to minimize side reactions.[6]

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature while stirring for another hour.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~20 mL). This is a milder alternative to strong acid, which can cause elimination of the tertiary alcohol.[7]

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude viscous liquid via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(5-Bromo-2-chlorophenyl)propan-2-ol.[8]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My yield of 2-(5-Bromo-2-chlorophenyl)propan-2-ol is consistently low. What's going wrong?

A1: Low yield is the most common complaint in Grignard syntheses and can stem from several factors. Let's break down the likely causes:

  • Cause A: Incomplete Grignard Reagent Formation. The Grignard reagent itself may not be forming in high yield. This is often due to:

    • Moisture: Grignard reagents are potent bases and are readily quenched by water. Even trace amounts of moisture in your glassware, solvent, or starting materials will destroy the reagent.[9]

      • Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use a freshly opened bottle of anhydrous solvent or distill it yourself over a suitable drying agent (e.g., sodium/benzophenone for THF).[4]

    • Poor Magnesium Activation: The surface of magnesium turnings is typically coated with a layer of magnesium oxide (MgO), which prevents the reaction.

      • Solution: Use a few crystals of iodine, which etches the surface to expose fresh magnesium.[5] Alternatively, add a small amount of 1,2-dibromoethane to initiate the reaction. Grinding the magnesium turnings in a mortar and pestle just before use can also increase the reactive surface area.[10]

  • Cause B: Side Reactions. Several side reactions can consume your starting materials or product.

    • Wurtz Coupling: The Grignard reagent can react with the starting aryl halide in an Sₙ2-like reaction to form a biaryl compound (a homocoupling product).

      • Solution: This is minimized by slow, controlled addition of the aryl halide to the magnesium suspension, which keeps the concentration of the halide low at any given time. Avoid unnecessarily prolonged heating or high temperatures during Grignard formation.[4]

    • Enolization of Acetone: The Grignard reagent can act as a base and deprotonate acetone to form an enolate. This consumes the Grignard reagent without forming the desired alcohol.[1]

      • Solution: Perform the acetone addition at low temperatures (0 °C or below). This favors the nucleophilic addition pathway over the deprotonation pathway.

Troubleshooting Logic Diagram

G start Low Yield Observed check_initiation Did the Grignard reaction initiate properly? start->check_initiation check_conditions Were anhydrous conditions strictly maintained? check_initiation->check_conditions Yes sol_initiation Re-activate Mg (Iodine, DBE). Ensure fresh, reactive Mg. check_initiation->sol_initiation No check_side_products Is a non-polar biaryl byproduct observed (TLC/NMR)? check_conditions->check_side_products Yes sol_conditions Flame-dry all glassware. Use freshly distilled/anhydrous solvent. check_conditions->sol_conditions No check_temp Was acetone added slowly at low temperature (≤ 0°C)? check_side_products->check_temp No sol_side_products Slow halide addition. Avoid prolonged heating. check_side_products->sol_side_products Yes sol_temp Improve cooling. Ensure slow, dropwise addition of ketone. check_temp->sol_temp No

Sources

side reactions of 1-bromo-4-chloro-2-magnesiobenzene Grignard reagent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reagent 1-bromo-4-chloro-2-magnesiobenzene is a highly functionalized, metastable ortho-haloaryl Grignard species. It is primarily generated via Halogen-Magnesium Exchange (using i-PrMgCl·LiCl) rather than direct insertion.[1]

Critical Warning: This reagent is an inherent benzyne precursor . The magnesium moiety at position 2 is ortho to a good leaving group (Bromine at position 1). If the temperature threshold is exceeded, the reagent undergoes spontaneous 1,2-elimination to form 4-chlorobenzyne , leading to decomposition, polymerization, or unintended cycloadditions.

Critical Side Reactions & Mechanisms

The utility of this reagent depends entirely on kinetic control. You are fighting a thermodynamic battle against elimination.

A. The Primary Threat: Benzyne Formation (Elimination)

This is the most common cause of reaction failure (low yield, black tar formation).

  • Mechanism: The C-Mg bond electrons donate into the ring while the adjacent C-Br bond breaks.

  • Trigger: Temperatures > -20°C (typically).

  • Result: Formation of highly reactive 4-chlorobenzyne, which rapidly polymerizes or reacts non-selectively with solvent/substrate.

B. Halogen Scrambling ("The Halogen Dance")

In polyhalogenated systems, the magnesium atom can migrate to a thermodynamically more stable position (usually ortho to the most electronegative atom or to relieve steric strain).

  • Trigger: Extended reaction times or warming without an electrophile present.

  • Result: You trap the wrong regioisomer (e.g., Mg migrates to position 1 or 4).

C. Hydrolysis (Protonation)
  • Source: Trace moisture in solvent or atmosphere.

  • Result: Quenching to 1-bromo-4-chlorobenzene (starting material recovery).

Mechanistic Visualization

The following diagram illustrates the "Danger Zone" (Benzyne pathway) versus the "Safe Zone" (Trapping pathway).

Benzyne_Pathway Precursor 1-Bromo-4-chloro- 2-iodobenzene Grignard TARGET REAGENT 1-Bromo-4-chloro- 2-magnesiobenzene Precursor->Grignard I/Mg Exchange -40°C to -78°C Turbo i-PrMgCl·LiCl (Turbo Grignard) Turbo->Grignard Benzyne INTERMEDIATE 4-Chlorobenzyne (Highly Reactive) Grignard->Benzyne WARMING (> -20°C) Product Functionalized Product Grignard->Product Electrophile (E+) (Kinetic Trap) Tars Polymer/Tars (Black Residue) Benzyne->Tars Polymerization Benzyne->Product Unintended Cycloaddition

Figure 1: The kinetic competition between stable trapping (Green path) and benzyne decomposition (Red path).

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned dark brown/black and yield is <10%. What happened?

Diagnosis: Benzyne Polymerization. You likely exceeded the stability temperature of the ortho-bromo Grignard.

  • The Fix:

    • Ensure your internal temperature (probe in solution) never exceeds -20°C during generation and storage.

    • If adding an electrophile, cool the mixture to -40°C or -78°C before addition to offset the exotherm.

    • Do not attempt to isolate or store this reagent; use it in situ immediately.

Q2: I recovered mostly 1-bromo-4-chlorobenzene. Did the exchange fail?

Diagnosis: Hydrolysis or Incomplete Exchange.

  • Scenario A (Hydrolysis): The Grignard formed but was protonated by moisture.

    • Check: Are your solvents anhydrous (<50 ppm water)? Is your inert gas line dry?

  • Scenario B (Incomplete Exchange): If you used 1-bromo-4-chlorobenzene (direct insertion), this will not work.

    • The Fix: You must use 1-bromo-4-chloro-2-iodobenzene as the precursor. The I/Mg exchange is fast and selective. The Br/Mg exchange is too slow and requires temperatures that trigger benzyne formation.

Q3: I see a mixture of regioisomers in my final product.

Diagnosis: Halogen Scrambling. If the reaction sits too long, the Mg may migrate.

  • The Fix: Minimize the "residence time" of the Grignard. Add the electrophile immediately after the exchange is complete (typically 15-30 mins at -40°C).

Recommended Protocol (The "Turbo" Method)

This protocol utilizes the Knochel-Hauser "Turbo Grignard" method to ensure rapid generation at low temperatures, bypassing the kinetic barrier of direct insertion.

Reagents:

  • Precursor: 1-Bromo-4-chloro-2-iodobenzene (1.0 equiv).

  • Exchange Reagent: i-PrMgCl[2]·LiCl (1.1 equiv) [1.3 M in THF].

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Setup: Flame-dry a Schlenk flask under Argon. Add 1-bromo-4-chloro-2-iodobenzene and anhydrous THF.

  • Cooling: Cool the solution to -40°C (Acetonitrile/Dry Ice bath or Cryostat).

  • Exchange: Dropwise add i-PrMgCl·LiCl over 5 minutes.

    • Note: The LiCl breaks up aggregates, accelerating the exchange rate significantly [1].

  • Incubation: Stir at -40°C for 30 minutes .

    • QC Check: Take a 0.1 mL aliquot, quench with D₂O, and check GC-MS. You should see >98% deuterated product (1-bromo-4-chloro-2-deuterobenzene).

  • Trapping: Add your electrophile (e.g., aldehyde, acid chloride) slowly at -40°C.

  • Warming: Allow to warm to room temperature only after the electrophile has been added.

Data Summary: Stability vs. Temperature

TemperaturePredicted Species StatusDominant Reaction
-78°C Stable Kinetic preservation of Grignard.
-40°C Stable (Working Temp) Optimal I/Mg exchange rate.
-20°C Critical Threshold Onset of MgBr elimination.
0°C Unstable Rapid conversion to 4-chlorobenzyne.
25°C Decomposed Polymerization / Complex mixtures.

References

  • Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. [Link]

  • Bao, R. L.-Y., Zhao, R., & Shi, L. (2015). Progress on the Synthesis of Functionalized Grignard Reagents via Magnesium-Halogen Exchange.[1][3][2] Chemical Communications, 51, 6884-6900. [Link]

  • Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (2008). The Halogen-Magnesium Exchange.[3][2][4][5] The Chemistry of Organomagnesium Compounds, 335-420. (Focus on ortho-effect stability).

Sources

Technical Support Center: Synthesis of 2-(5-Bromo-2-chlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module.

You have accessed this guide because you are likely encountering chemoselectivity issues or yield inconsistencies during the synthesis of 2-(5-Bromo-2-chlorophenyl)propan-2-ol .

This transformation is deceptively simple. While it appears to be a standard Grignard addition of methylmagnesium bromide (MeMgBr) to a ketone or ester, the presence of the 5-bromo and 2-chloro substituents on the aromatic ring introduces a critical competition between Nucleophilic Addition (desired) and Halogen-Metal Exchange (undesired).

This guide prioritizes the solvent effect , which is the primary lever for controlling this selectivity.

Module 1: Critical Troubleshooting (Q&A)
Issue 1: I am observing significant amounts of de-brominated byproducts (2-(2-chlorophenyl)propan-2-ol).

Diagnosis: Unwanted Halogen-Metal Exchange. The Mechanism: The carbon-bromine bond at the 5-position is labile. In the presence of a Grignard reagent (MeMgBr), a "scrambling" reaction can occur where the magnesium exchanges with the bromine before attacking the carbonyl.

The Solvent Factor:

  • THF (Tetrahydrofuran): THF is a strong Lewis base that coordinates tightly to the Magnesium atom. This stabilizes the cation but leaves the carbanion (Me-) more "naked" and basic. High basicity favors the kinetic halogen-metal exchange pathway.

  • Diethyl Ether (Et₂O): Et₂O coordinates less strongly.[1] This keeps the Grignard reagent in tighter ion pairs or aggregates, which generally favors nucleophilic addition to the carbonyl over the exchange reaction.

Corrective Action:

  • Switch Solvent: If you are using pure THF, switch to Diethyl Ether or a Toluene/Ether mixture. The non-polar nature of toluene further suppresses the exchange mechanism.

  • Temperature Control: Halogen-metal exchange has a lower activation energy than addition but is favored by higher temperatures in this specific context due to diffusion control. Perform the addition at -78°C (if in THF) or 0°C to -20°C (if in Et₂O). Do not reflux until the addition is complete and quenched.

Technical Insight: The rate of Br/Mg exchange on an aromatic ring is often faster than carbonyl addition in THF at room temperature. In Et₂O, the addition mechanism dominates [1].

Issue 2: The reaction stalls or conversion is incomplete (<60%).

Diagnosis: Aggregation or "Complexation Lock." The Mechanism: While Et₂O improves selectivity, it has lower solubility. The alkoxide intermediate formed after addition can precipitate and coat the unreacted magnesium or encapsulate the ketone, halting the reaction.

Corrective Action:

  • The "Turbo" Additive: Add anhydrous Lithium Chloride (LiCl) (1.0 equiv) if using THF. This breaks up polymeric magnesium aggregates (Turbo-Grignard concept), increasing the effective concentration of the active species without necessarily increasing the basicity to the point of causing exchange [2].

  • Cosolvent Approach: Use a mixture of Et₂O (for selectivity) and Dichloromethane (CH₂Cl₂) (for solubility). This is an unconventional but effective tactic for poly-halogenated substrates where solubility is a limiting factor.

Issue 3: Variable results between batches of MeMgBr.

Diagnosis: Schlenk Equilibrium shifts.[2][3] The Mechanism: Commercial Grignard reagents vary in their content of MgBr₂ vs. Me₂Mg depending on age and solvent.


MgBr₂  is a Lewis acid that can activate the ketone, accelerating addition. However, if the equilibrium shifts too far (e.g., due to precipitation of salts in cold ether), reactivity drops.

Corrective Action:

  • Titrate your Grignard reagent immediately before use.

  • If synthesizing MeMgBr in situ, ensure the Mg turnings are mechanically activated (crushed under inert atmosphere) to ensure a consistent radical initiation surface.

Module 2: Optimized Experimental Protocol

Objective: Synthesis of 2-(5-Bromo-2-chlorophenyl)propan-2-ol via addition of MeMgBr to 1-(5-bromo-2-chlorophenyl)ethanone.

Reagents:

  • Substrate: 1-(5-bromo-2-chlorophenyl)ethanone (1.0 equiv)

  • Reagent: MeMgBr (3.0 M in Et₂O) (1.2 equiv)

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or Toluene/Et₂O (3:1)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, N₂ inlet, and a pressure-equalizing addition funnel.

  • Dissolution: Charge the flask with the ketone substrate (1.0 equiv) and anhydrous Et₂O (0.2 M concentration relative to substrate).

    • Note: If solubility is poor, add dry Toluene dropwise until clear.

  • Cooling: Cool the solution to -20°C using a cryocooler or acetone/dry ice bath.

    • Critical: Do not use THF if possible. If THF is mandatory for solubility, cool to -78°C .

  • Addition: Add MeMgBr solution dropwise over 30 minutes.

    • Observation: A color change (often yellow to turbid white) indicates alkoxide formation.

  • Monitoring: Stir at -20°C for 1 hour. Monitor via TLC or HPLC.

    • Checkpoint: Look for the disappearance of the ketone. If <10% ketone remains, proceed. If stalled, warm to 0°C slowly.

  • Quenching: Crucial Step. Pour the cold reaction mixture into a vigorously stirring solution of saturated NH₄Cl at 0°C.

    • Why: Acidic quenching (HCl) can cause dehydration of the tertiary alcohol to the alkene (styrene derivative). NH₄Cl is mild enough to protonate the alkoxide without eliminating the -OH group.

  • Workup: Extract with EtOAc (3x), wash with Brine, dry over Na₂SO₄, and concentrate.

Module 3: Comparative Data & Decision Logic
Table 1: Solvent Influence on Reaction Parameters
Solvent SystemDielectric Constant (

)
Coordination to MgRisk of Br-ExchangeReaction RateRecommended For
THF 7.5Strong (Tight)High FastSimple substrates, low temp (-78°C)
Et₂O 4.3Weak (Loose)Low ModeratePoly-halogenated substrates
Toluene 2.4NoneVery LowSlowCosolvent for selectivity
Me-THF 6.2ModerateModerateModerateGreen alternative to THF
Visualizing the Pathway

The following diagram illustrates the kinetic competition determined by your solvent choice.

GrignardSelectivity Start Reagents: Ketone (Ar-Br-Cl) + MeMgBr Solvent_THF Solvent: THF (Strong Coordination) Start->Solvent_THF Solvent_Ether Solvent: Et2O / Toluene (Weak Coordination) Start->Solvent_Ether Mg_Species_THF Species: 'Naked' Me- Anion High Basicity Solvent_THF->Mg_Species_THF Mg_Species_Ether Species: Tighter Ion Pair Modulated Reactivity Solvent_Ether->Mg_Species_Ether Path_Exchange Pathway A: Halogen-Metal Exchange (Attack at Br) Mg_Species_THF->Path_Exchange Favored by Heat/THF Path_Addition Pathway B: Nucleophilic Addition (Attack at C=O) Mg_Species_THF->Path_Addition Competes Mg_Species_Ether->Path_Exchange Suppressed Mg_Species_Ether->Path_Addition Favored Pathway Prod_Impurity Impurity: De-brominated Alcohol Path_Exchange->Prod_Impurity Prod_Target Target: 2-(5-Bromo-2-chlorophenyl)propan-2-ol Path_Addition->Prod_Target

Figure 1: Decision tree showing how solvent coordination strength dictates the competition between the desired nucleophilic addition and the undesired halogen-metal exchange.

References
  • Knochel, P., et al. (2003).[4] "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition.

  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie.

  • Reich, H. J. (2013). "Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms." Chemical Reviews.

  • BenchChem Application Notes. (2025). "Protocols for the Synthesis of Halogenated Pyridinylmethanol via Grignard Reaction."

Sources

Validation & Comparative

Comparative Guide: 2-(5-Bromo-2-chlorophenyl)propan-2-ol as a Scaffold in Medicinal Chemistry

[1]

Executive Summary: The Strategic Advantage

2-(5-Bromo-2-chlorophenyl)propan-2-ol (CAS: 885069-29-4) is not merely a halogenated building block; it is a bifunctional "anchor" scaffold designed for high-precision medicinal chemistry.[1] Unlike simple dihaloarenes, this compound integrates three critical design elements into a single fragment:

  • Orthogonal Reactivity: The significant bond dissociation energy difference between Ar-Br and Ar-Cl allows for highly selective sequential cross-coupling.[1][2]

  • Gem-Dimethyl Effect: The tertiary alcohol tail exerts a Thorpe-Ingold effect, accelerating intramolecular cyclization rates by up to 600-fold compared to des-methyl analogs.[1][2][3]

  • Metabolic Shielding: The tertiary alcohol (dimethyl carbinol) resists oxidative metabolism (unlike secondary alcohols), serving as a robust polar pharmacophore that improves solubility without introducing a metabolic "soft spot."[2]

This guide compares the target compound against three standard alternatives to demonstrate its superior utility in synthesizing SGLT2 inhibitors, kinase inhibitors, and fused heterocycles.

Comparative Analysis: Structural Activity & Performance[1]

We evaluate the target compound against three common alternatives used in similar synthetic pathways.

The Competitors
  • Target (Compound A): 2-(5-Bromo-2-chlorophenyl)propan-2-ol (Tertiary alcohol, gem-dimethyl).[1]

  • Analog 1 (Compound B): 1-(5-Bromo-2-chlorophenyl)ethanol (Secondary alcohol, mono-methyl).[1]

  • Analog 2 (Compound C): 1-Bromo-4-chlorobenzene (No alcohol tail).[1][2]

Table 1: Performance Metrics in Drug Discovery Workflows
FeatureTarget (Compound A) Analog 1 (Secondary Alcohol) Analog 2 (Simple Arene) Impact on Development
Metabolic Stability High (Blocked oxidation)Low (Oxidizes to ketone)N/ATertiary alcohols prevent rapid clearance via ADH/CYP enzymes.[1]
Cyclization Rate Fast (Gem-dimethyl effect)Slow (High entropic penalty)N/ACritical for forming benzofurans or dihydroisobenzofurans efficiently.[1][2]
Solubility (logP) Moderate (Polar handle)Moderate Poor (High Lipophilicity)The alcohol group lowers logP, improving oral bioavailability.
Coupling Selectivity Excellent (Br > Cl)Excellent (Br > Cl)Good The alcohol group can also direct C-H activation in proximal positions.
Deep Dive: The Thorpe-Ingold Advantage

The defining feature of the target compound is the gem-dimethyl group. In cyclization reactions (e.g., ether formation to close a ring), the two methyl groups compress the internal bond angle, forcing the reactive alcohol oxygen closer to the electrophilic center.

Experimental Evidence: Studies on similar phenyl-alkanol systems show that gem-dimethyl substitution can increase cyclization equilibrium constants (

10² to 10³1

ThorpeIngoldcluster_0Without Gem-Dimethyl (Analog 1)cluster_1With Gem-Dimethyl (Target)AOpen Chain(High Entropy)BCyclized Product(Slow Formation)A->B k_rel = 1CPre-Organized Chain(Angle Compression)DCyclized Product(Fast Formation)C->D k_rel > 500

Figure 1: The Thorpe-Ingold effect. The gem-dimethyl group (Target Compound) pre-organizes the molecule, drastically lowering the entropic barrier to cyclization compared to the secondary alcohol (Analog 1).

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Functionalize the 5-position (Bromine) while leaving the 2-position (Chlorine) intact for later steps.[1]

Principle: The C-Br bond is weaker (~81 kcal/mol) than the C-Cl bond (~96 kcal/mol).[1] By using a mild catalytic system, we achieve exclusive selectivity.[1][2]

Reagents:

  • Substrate: 2-(5-Bromo-2-chlorophenyl)propan-2-ol (1.0 eq)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.1 eq)[1]

  • Catalyst: Pd(dppf)Cl₂ (3 mol%) — Chosen for high turnover and stability.

  • Base: K₂CO₃ (2.0 eq)[1]

  • Solvent: 1,4-Dioxane / Water (4:1)[1]

Step-by-Step:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Argon (3x).[1][2]

  • Solvation: Add degassed solvent mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly under Argon flow.

  • Reaction: Heat to 60°C for 4–6 hours. Note: Do not exceed 80°C to avoid activating the chloride.

  • Validation: Monitor by HPLC. The product should show a mass shift corresponding to the aryl group, with the characteristic Chlorine isotope pattern (3:1 ratio of M:M+2) still visible.

Protocol B: Gem-Dimethyl Assisted Cyclization (Benzofuran Synthesis)

Objective: Utilize the tertiary alcohol to close a ring via intramolecular etherification (S_NAr or Pd-catalyzed).[1]

Reagents:

  • Intermediate from Protocol A (containing the 2-Cl and the tertiary alcohol).

  • Base: NaH (1.5 eq) or KOtBu (2.0 eq).[1][2]

  • Solvent: DMF or THF (anhydrous).[1][2]

Step-by-Step:

  • Deprotonation: Cool the solution of the intermediate in THF to 0°C. Add NaH portion-wise. Evolution of H₂ gas will occur.[1][2]

  • Cyclization: Allow to warm to Room Temperature (RT). The gem-dimethyl effect will drive the alkoxide to attack the 2-position (displacing Cl).

  • Heat (if necessary): If the ring is strained, heat to 60°C.

  • Result: Formation of a 3,3-dimethyl-2,3-dihydrobenzofuran core.

Mechanistic Visualization

The following diagram illustrates the orthogonal reactivity pathway, demonstrating how this scaffold serves as a "switch" for sequential functionalization.

ReactivityPathwayStart2-(5-Bromo-2-chlorophenyl)propan-2-ol(Bifunctional Scaffold)Step1Step 1: Selective Oxidative Addition(Pd inserts at C-Br only)Start->Step1Pd(0), 60°C(Kinetic Control)IntermediateIntermediate Product(5-Aryl-2-chloro derivative)Step1->IntermediateTransmetallation &Red. EliminationBranchAPath A: Cyclization(S_NAr displacement of Cl)Intermediate->BranchABase (NaH)Gem-Dimethyl AssistedBranchBPath B: 2nd Coupling(Harsh Pd conditions to activate Cl)Intermediate->BranchBPd(OAc)2, S-Phos100°CFinalAFused Heterocycle(e.g., Dihydrobenzofuran)BranchA->FinalAFinalBBiaryl / Triaryl SystemBranchB->FinalB

Figure 2: Orthogonal reactivity map. The scaffold allows for controlled, sequential elaboration starting with the labile Bromine, followed by either cyclization (leveraging the alcohol) or a second coupling event.

References

  • SGLT2 Inhibitor Synthesis & Intermediates

    • Source: "Process for the preparation of glucopyranosyl-substituted benzyl-benzene derivatives."[1]

    • Relevance: Describes the use of 5-bromo-2-chloro-benzyl derivatives in the synthesis of gliflozin-class drugs (e.g., Empagliflozin analogs).
    • Link:[1]

  • Chemoselectivity in Palladium Catalysis

    • Title: "Site-Selective Cross-Coupling of Polyhalogen
    • Source:Chemical Reviews (ACS).[1][2]

    • Relevance: Establishes the mechanistic basis for the exclusive reaction of Aryl-Br over Aryl-Cl.
    • Link:[1][2]

  • The Thorpe-Ingold Effect

    • Title: "The Thorpe–Ingold effect, gem-dimethyl effect, or angle compression."[1][4][5]

    • Source:Journal of Chemical Education / Wikipedia Summary.[1][2]

    • Relevance: Explains the kinetic acceleration provided by the propan-2-ol group.[1]

    • Link:[1]

  • Tertiary Alcohols in Drug Design

    • Title: "Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery."[6]

    • Source:Journal of Medicinal Chemistry (2025).[1][2][6][7]

    • Relevance: Validates the metabolic stability and solubility benefits of the tertiary alcohol motif.
    • Link: [PubMed - J. Med.[1][2] Chem. 2025]([Link]1][6]

A Comparative Guide to the Synthesis of 2-(5-Bromo-2-chlorophenyl)propan-2-ol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(5-Bromo-2-chlorophenyl)propan-2-ol is a key tertiary alcohol intermediate in the synthesis of various pharmaceutically active compounds. Its structural complexity, featuring a di-substituted phenyl ring, presents unique challenges and opportunities in synthetic route design. The selection of an optimal synthetic pathway is critical for ensuring high yield, purity, and cost-effectiveness, particularly in the context of drug development and large-scale production.

This guide provides an in-depth comparison of alternative synthetic routes to 2-(5-Bromo-2-chlorophenyl)propan-2-ol, focusing on the widely employed Grignard and organolithium reactions. We will explore the nuances of each approach, from the choice of starting materials to the practical execution of the synthesis, supported by experimental data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of this important intermediate.

Strategic Approaches to the Target Molecule

The synthesis of a tertiary alcohol like 2-(5-bromo-2-chlorophenyl)propan-2-ol fundamentally involves the formation of a new carbon-carbon bond at a carbonyl group. The most common and effective methods for this transformation are the addition of an organometallic reagent to a ketone. In this case, the retrosynthetic analysis points to two primary strategies:

  • Grignard Reagent Addition: This classic approach involves the reaction of a Grignard reagent, an organomagnesium halide (R-MgX), with acetone.

  • Organolithium Reagent Addition: A more reactive alternative, this method utilizes an organolithium reagent (R-Li) to attack the carbonyl carbon of acetone.

The choice between these two powerful synthetic tools depends on a variety of factors, including the availability and reactivity of starting materials, chemoselectivity, and the desired scale of the reaction. This guide will dissect three plausible synthetic routes, each with its own set of advantages and challenges.

Route 1: Grignard Reaction from 1-Bromo-4-chlorobenzene

This route is arguably the most direct, utilizing a commercially available starting material. The key challenge lies in the chemoselective formation of the Grignard reagent, as 1-bromo-4-chlorobenzene possesses two halogen atoms of differing reactivity.

Reaction Pathway

Grignard Route from 1-Bromo-4-chlorobenzene A 1-Bromo-4-chlorobenzene C 4-Chloro-3-bromophenyl- magnesium bromide A->C Grignard Formation B Mg, THF B->C E 2-(5-Bromo-2-chlorophenyl)propan-2-ol C->E Nucleophilic Addition D Acetone D->E E:s->E:s Protonation F Acidic Workup (e.g., aq. NH4Cl) F->E

Caption: Grignard synthesis of the target molecule from 1-bromo-4-chlorobenzene.

Scientific Rationale and Mechanistic Insights

The formation of the Grignard reagent from dihalogenated arenes is governed by the relative reactivity of the carbon-halogen bonds. The C-Br bond is weaker and more readily undergoes oxidative insertion by magnesium than the C-Cl bond. This inherent difference in reactivity allows for the chemoselective formation of the desired Grignard reagent, 4-chloro-3-bromophenylmagnesium bromide.[1] The subsequent nucleophilic addition to the electrophilic carbonyl carbon of acetone forms a magnesium alkoxide intermediate, which is then protonated during acidic workup to yield the final tertiary alcohol.[2][3]

A potential side reaction in Grignard synthesis is the Wurtz-type coupling, leading to the formation of biphenyl derivatives.[4] This is more prevalent at higher concentrations and temperatures. Careful control of the reaction conditions is therefore crucial to maximize the yield of the desired product.

Detailed Experimental Protocol

Step 1: Preparation of 4-Chloro-3-bromophenylmagnesium bromide

  • All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a small volume of anhydrous tetrahydrofuran (THF) to just cover the magnesium.

  • Dissolve 1-bromo-4-chlorobenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Add a small portion of the 1-bromo-4-chlorobenzene solution to the magnesium suspension. The reaction should initiate, as evidenced by a color change and gentle reflux. If not, gentle warming may be necessary.

  • Once initiated, add the remaining 1-bromo-4-chlorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Acetone and Workup

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of anhydrous acetone (1.1 equivalents) in anhydrous THF dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain pure 2-(5-Bromo-2-chlorophenyl)propan-2-ol.[1][5]

Route 2: Organolithium Reaction via Halogen-Metal Exchange

Organolithium reagents are generally more reactive and basic than their Grignard counterparts.[6][7] This route involves a lithium-halogen exchange reaction, which can offer advantages in terms of reaction speed and, in some cases, selectivity.

Reaction Pathway

Organolithium Route A 1-Bromo-4-chlorobenzene C 4-Chloro-3-bromophenyllithium A->C Lithium-Halogen Exchange B n-Butyllithium (n-BuLi), THF, -78 °C B->C E 2-(5-Bromo-2-chlorophenyl)propan-2-ol C->E Nucleophilic Addition D Acetone D->E E:s->E:s Protonation F Aqueous Workup F->E

Caption: Organolithium-mediated synthesis of the target molecule.

Scientific Rationale and Mechanistic Insights

The lithium-halogen exchange is a rapid and often high-yielding reaction, particularly at low temperatures.[8] The reaction typically proceeds with the exchange of the more reactive halogen, which in the case of 1-bromo-4-chlorobenzene is bromine. The resulting aryllithium species is a potent nucleophile that readily adds to acetone.

A key consideration with organolithium reagents is their high basicity, which can lead to side reactions such as deprotonation if acidic protons are present in the substrate or solvent.[6] The use of aprotic, anhydrous solvents and low temperatures is therefore critical for success.

Detailed Experimental Protocol

Step 1: Generation of 4-Chloro-3-bromophenyllithium and Reaction with Acetone

  • Under an inert atmosphere, dissolve 1-bromo-4-chlorobenzene (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 equivalents in hexanes) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Add a solution of anhydrous acetone (1.2 equivalents) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Route 3: Grignard Reaction from 5-Bromo-2-chlorobenzaldehyde

This alternative two-step route involves the initial synthesis of an aldehyde, which is then reacted with a simple methyl Grignard reagent. This approach can be advantageous if the starting aldehyde is readily accessible or if chemoselectivity issues with dihaloarenes are a concern.

Reaction Pathway

Grignard Route from Aldehyde cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Grignard Addition A 5-Bromo-2-chlorobenzoic acid C 5-Bromo-2-chlorobenzaldehyde A->C B 1. SOCl2 or (COCl)2 2. Reduction (e.g., DIBAL-H) B->C D 5-Bromo-2-chlorobenzaldehyde F 2-(5-Bromo-2-chlorophenyl)propan-2-ol D->F E Methylmagnesium bromide (CH3MgBr) E->F F:s->F:s Protonation G Acidic Workup G->F

Caption: Two-step synthesis via a benzaldehyde intermediate.

Scientific Rationale and Mechanistic Insights

The synthesis of 5-bromo-2-chlorobenzaldehyde can be achieved from the corresponding benzoic acid.[6][7] The carboxylic acid is first converted to an acid chloride, which is then reduced to the aldehyde using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) to avoid over-reduction to the alcohol. The subsequent reaction of the aldehyde with a methyl Grignard reagent (e.g., methylmagnesium bromide) follows the same nucleophilic addition mechanism as described previously to form the desired tertiary alcohol.[2]

This route offers the advantage of using a simple, commercially available Grignard reagent and may provide higher overall yields if the aldehyde synthesis is efficient.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-chlorobenzaldehyde

  • Convert 5-bromo-2-chlorobenzoic acid to 5-bromo-2-chlorobenzoyl chloride using thionyl chloride or oxalyl chloride.

  • Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane or toluene and cool to -78 °C.

  • Add a solution of DIBAL-H (1.1 equivalents) dropwise.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction carefully with methanol, followed by water and aqueous acid.

  • Extract the product and purify by chromatography to obtain 5-bromo-2-chlorobenzaldehyde.[6]

Step 2: Grignard Reaction with Methylmagnesium Bromide

  • Dissolve 5-bromo-2-chlorobenzaldehyde (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of methylmagnesium bromide (1.2 equivalents in diethyl ether or THF) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Perform an acidic workup and purification as described in Route 1.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Grignard from 1-Bromo-4-chlorobenzeneRoute 2: Organolithium from 1-Bromo-4-chlorobenzeneRoute 3: Grignard from 5-Bromo-2-chlorobenzaldehyde
Starting Material 1-Bromo-4-chlorobenzene (commercially available)1-Bromo-4-chlorobenzene (commercially available)5-Bromo-2-chlorobenzoic acid (requires synthesis or purchase)
Number of Steps 112 (aldehyde synthesis + Grignard)
Key Reagents Mg, Acetonen-BuLi, AcetoneSOCl₂, DIBAL-H, CH₃MgBr
Reaction Conditions Reflux for Grignard formation, 0°C for addition-78 °C-78 °C for reduction, 0°C for Grignard addition
Estimated Yield Moderate to Good (chemoselectivity dependent)Good to ExcellentGood (dependent on both steps)
Purity & Side Products Biphenyl derivatives, unreacted starting materialPotential for deprotonation side productsOver-reduction to alcohol in step 1
Scalability GoodModerate (requires cryogenic temperatures)Good
Safety & Handling Standard Grignard precautions (anhydrous)Pyrophoric n-BuLi, cryogenic temperaturesPyrophoric DIBAL-H, standard Grignard precautions
Cost-Effectiveness Potentially high due to single step from available materialHigher reagent cost (n-BuLi) and energy for coolingDependent on cost of starting acid and reagents for two steps

Conclusion and Recommendations

The choice of the optimal synthetic route to 2-(5-Bromo-2-chlorophenyl)propan-2-ol depends on the specific priorities of the research or development project.

  • Route 1 (Grignard from 1-Bromo-4-chlorobenzene) is an attractive option due to its directness and the use of a readily available starting material. The success of this route hinges on achieving good chemoselectivity in the Grignard formation. Careful optimization of reaction conditions to favor the reaction at the C-Br bond is essential.

  • Route 2 (Organolithium via Halogen-Metal Exchange) offers the potential for higher yields and faster reaction times. However, the use of pyrophoric n-butyllithium and the requirement for cryogenic temperatures may pose challenges for large-scale synthesis and increase costs.

  • Route 3 (Grignard from 5-Bromo-2-chlorobenzaldehyde) provides an alternative that avoids the chemoselectivity issue of dihaloarenes. This two-step process can be highly efficient if the starting aldehyde is readily synthesized or commercially available at a reasonable cost.

For initial laboratory-scale synthesis and process development, Route 1 offers a good balance of simplicity and efficiency. For projects where maximizing yield is the primary concern and the necessary infrastructure is in place, Route 2 may be superior. Route 3 becomes a strong contender if the starting aldehyde is a more accessible precursor than 1-bromo-4-chlorobenzene in a particular synthetic program.

Ultimately, the selection of the most suitable route will require careful experimental evaluation and optimization of each step to meet the specific yield, purity, and cost targets of the project.

References

  • Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]

  • YouTube. (2020, May 28). Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol. Retrieved from [Link]

  • Journal of Chemical Education. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Retrieved from [Link]

  • Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Google Patents. (n.d.). CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
  • Google Patents. (n.d.). CN104744227A - 5-bromine-2-chlorobenzaldehyde preparation method.
  • Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
  • The Royal Society of Chemistry. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Retrieved from [Link]

  • Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Pendidikan Kimia. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • PubMed. (n.d.). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005, January 30). Grignard Reagent 4-chlorophenylmagnesium bromide. Retrieved from [Link]

  • Chegg. (2021, February 21). Question: Experiment Three: Chemoselectivity in Gringard Formation Br 1 Mg H2O CI Introduction Grignard reagents remain one of the most important classes of reagents in organic chemistry. When alkyl/aryl halides are reacted with magnesium under anhydrous conditions organomagnesium compounds form. Retrieved from [Link]

  • YouTube. (2020, June 3). Organolithium vs Grignard Reagents. Retrieved from [Link]

  • PubMed. (1991, January 30). Purification and properties of an aryl-alcohol dehydrogenase from the white-rot fungus Phanerochaete chrysosporium. Retrieved from [Link]

  • ResearchGate. (2006, August). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n -Butyllithium and tert -Butyllithium with 1-Bromo-4- tert -butylbenzene at 0 °C. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]

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  • n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. (2023, May 11). Retrieved from [Link]

  • Reddit. (n.d.). Difference Between a Grignard and Organolithium?. Retrieved from [Link]

  • ResearchGate. (2002, December). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Retrieved from [Link]

  • Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]

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A Senior Application Scientist's Guide to Evaluating the Cost-Effectiveness of Chemical Synthesis Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of pharmaceutical and fine chemical development, the choice of a synthetic route is a critical decision with far-reaching implications for a project's timeline, budget, and environmental footprint. A seemingly elegant and high-yielding synthesis on paper can prove to be economically unviable at scale. Therefore, a rigorous evaluation of the cost-effectiveness of different synthesis methods is not just a matter of fiscal prudence but a cornerstone of successful process development.

This guide provides an in-depth framework for comparing the economic and environmental viability of different synthetic strategies. We will move beyond simplistic yield comparisons to a holistic analysis encompassing raw material costs, process efficiency, energy consumption, waste management, and the impact of technology choices such as batch versus continuous flow and traditional chemistry versus biocatalysis. Through detailed case studies of widely recognized pharmaceuticals—Ibuprofen, Artemisinin, and Sitagliptin—we will illustrate the practical application of these principles, providing you with the tools to make informed and data-driven decisions in your own research and development endeavors.

Pillars of Cost-Effectiveness Evaluation

A comprehensive cost-effectiveness analysis rests on three pillars: Techno-Economic Analysis (TEA), Life Cycle Assessment (LCA), and Green Chemistry Metrics.

1. Techno-Economic Analysis (TEA): Quantifying the Bottom Line

TEA is a powerful tool for assessing the economic performance of a chemical process.[1] It involves a systematic evaluation of all costs associated with a synthesis, from raw materials to final product isolation. Key components of a TEA include:

  • Raw Material Costs: This is often the most significant contributor to the overall cost. A thorough analysis requires up-to-date pricing for all starting materials, reagents, catalysts, and solvents.

  • Capital Expenditures (CapEx): This includes the cost of reactors, purification equipment, and other necessary infrastructure. The choice between batch and continuous manufacturing can have a substantial impact on CapEx.[2]

  • Operating Expenditures (OpEx): These are the ongoing costs of running the process, including energy consumption, labor, and maintenance.

  • Waste Disposal Costs: The environmental and financial burden of waste disposal should not be underestimated. Costs can range significantly depending on the nature of the waste, with hazardous waste incurring the highest fees.[3][4][5][6]

  • Throughput and Productivity: The amount of product that can be synthesized in a given time frame is a critical factor in determining profitability.

2. Life Cycle Assessment (LCA): A Holistic View of Environmental Impact

LCA provides a framework for assessing the environmental impacts associated with all stages of a product's life, from raw material extraction to disposal.[7][8] For chemical synthesis, this "cradle-to-gate" analysis helps identify environmental hotspots and potential trade-offs. An LCA considers factors such as:

  • Energy Consumption: The total energy required for heating, cooling, stirring, and purification.[7]

  • Resource Depletion: The consumption of non-renewable resources.

  • Emissions: The release of greenhouse gases and other pollutants into the air, water, and soil.[7]

  • Toxicity: The potential harm of chemicals to human health and ecosystems.

3. Green Chemistry Metrics: Quantifying "Greenness"

Several metrics have been developed to quantify the environmental friendliness of a chemical process.[9] These metrics provide a standardized way to compare the efficiency and sustainability of different synthetic routes. Key green chemistry metrics include:

  • Atom Economy: A theoretical measure of the efficiency of a reaction in converting reactants to the desired product.[10]

  • Process Mass Intensity (PMI): The ratio of the total mass of materials used (water, solvents, reagents, starting materials) to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.[11]

  • E-Factor: The ratio of the mass of waste generated to the mass of the product.

  • Reaction Mass Efficiency (RME): The percentage of the mass of the reactants that ends up in the product.[12]

By integrating these three pillars, we can create a comprehensive and robust evaluation of the cost-effectiveness of different synthesis methods.

Case Study 1: Ibuprofen - A Tale of Two Syntheses

The non-steroidal anti-inflammatory drug (NSAID) Ibuprofen provides a classic example of how process improvements can dramatically enhance cost-effectiveness and environmental performance. We will compare the traditional Boots process with the more modern, greener BHC (Boots-Hoechst-Celanese) process.

The Traditional Boots Process

Developed in the 1960s, the Boots process is a six-step synthesis starting from isobutylbenzene.[13] While a landmark achievement of its time, it is plagued by low atom economy and the use of stoichiometric reagents that generate significant waste.[1][14]

Experimental Protocol: Boots Synthesis of Ibuprofen

  • Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetyl chloride using a stoichiometric amount of aluminum chloride (AlCl₃) as a catalyst to form 4'-isobutylacetophenone.

  • Darzens Condensation: The resulting ketone is reacted with ethyl chloroacetate in the presence of a strong base (sodium ethoxide) to form an α,β-epoxy ester.

  • Hydrolysis and Decarboxylation: The epoxy ester is hydrolyzed and decarboxylated to yield an aldehyde.

  • Oxime Formation: The aldehyde is reacted with hydroxylamine to form an oxime.

  • Nitrile Formation: The oxime is dehydrated to a nitrile.

  • Hydrolysis: The nitrile is hydrolyzed to the carboxylic acid, yielding ibuprofen.

The Greener BHC Process

In the 1990s, the BHC process was developed as a more efficient and environmentally friendly alternative. This streamlined, three-step synthesis boasts a significantly higher atom economy and utilizes catalytic reagents that can be recovered and reused.[1][14][15]

Experimental Protocol: BHC Synthesis of Ibuprofen

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent. The HF can be efficiently recovered and reused.

  • Hydrogenation: The resulting ketone is catalytically hydrogenated using a Raney Nickel catalyst to form the corresponding alcohol.

  • Carbonylation: The alcohol is then carbonylated using a palladium catalyst in the presence of carbon monoxide to yield ibuprofen.

Cost-Effectiveness Comparison: Boots vs. BHC

To illustrate the economic advantages of the BHC process, let's analyze the estimated costs for producing 1 kg of Ibuprofen. The following table provides a simplified cost comparison based on available data.

Cost Factor Boots Process (6 Steps) BHC Process (3 Steps) Rationale for Difference
Raw Materials
Isobutylbenzene~$2.00/kg~$2.00/kgSame starting material.
Acetyl Chloride / Acetic Anhydride~$1.50/kg~$1.20/kgAcetic anhydride is generally cheaper than acetyl chloride.
Aluminum Chloride (stoichiometric)~$1.00/kg-The BHC process uses a recyclable catalyst.
Ethyl Chloroacetate, Hydroxylamine, etc.~$3.00/kg-These reagents are not used in the BHC process.
Catalysts
Anhydrous Hydrogen Fluoride-~$2.00/kg (with >99% recovery)HF is recycled in the BHC process, minimizing its contribution to the cost.
Raney Nickel-~$35/kg (recyclable)The catalyst is used in small quantities and can be recycled.
Palladium Catalyst-~$50/g (recyclable)Although expensive, the catalyst loading is low and it is recycled.
Solvents ~$4.00/kg~$1.00/kgThe BHC process uses fewer solvents, and HF acts as both a catalyst and solvent.
Energy Consumption (Estimated) HighLowFewer reaction steps and milder conditions in the BHC process lead to lower energy consumption. Continuous flow options for the BHC process can further reduce energy use.[10]
Waste Disposal (Estimated) ~$2.00/kg~$0.50/kgThe Boots process generates significantly more waste, including aluminum salts and various organic byproducts. Hazardous waste disposal can cost between $200 and several thousand dollars per ton.[4][6]
Overall Yield ~40%~77%The BHC process is significantly more efficient.
Estimated Cost per kg of Ibuprofen High Low The BHC process is demonstrably more cost-effective due to higher yield, fewer steps, recyclable catalysts, and reduced waste.

Visualization of Ibuprofen Synthesis Workflows

Ibuprofen_Synthesis cluster_Boots Boots Process (6 Steps) cluster_BHC BHC Process (3 Steps) Isobutylbenzene_B Isobutylbenzene Acylation_B Friedel-Crafts Acylation (AlCl3) Isobutylbenzene_B->Acylation_B Ketone_B 4'-Isobutylacetophenone Acylation_B->Ketone_B Darzens_B Darzens Condensation Ketone_B->Darzens_B EpoxyEster_B Epoxy Ester Darzens_B->EpoxyEster_B Hydrolysis_B Hydrolysis & Decarboxylation EpoxyEster_B->Hydrolysis_B Aldehyde_B Aldehyde Hydrolysis_B->Aldehyde_B Oxime_B Oxime Formation Aldehyde_B->Oxime_B Nitrile_B Nitrile Formation Oxime_B->Nitrile_B FinalHydrolysis_B Hydrolysis Nitrile_B->FinalHydrolysis_B Ibuprofen_B Ibuprofen FinalHydrolysis_B->Ibuprofen_B Isobutylbenzene_BHC Isobutylbenzene Acylation_BHC Friedel-Crafts Acylation (HF) Isobutylbenzene_BHC->Acylation_BHC Ketone_BHC 4'-Isobutylacetophenone Acylation_BHC->Ketone_BHC Hydrogenation_BHC Hydrogenation (Raney Ni) Ketone_BHC->Hydrogenation_BHC Alcohol_BHC Alcohol Hydrogenation_BHC->Alcohol_BHC Carbonylation_BHC Carbonylation (Pd catalyst) Alcohol_BHC->Carbonylation_BHC Ibuprofen_BHC Ibuprofen Carbonylation_BHC->Ibuprofen_BHC Artemisinin_Production Artemisia_annua Artemisia annua Plant Extraction Extraction & Purification Artemisia_annua->Extraction Artemisinin_Plant Artemisinin Extraction->Artemisinin_Plant Engineered_Yeast Engineered Yeast Fermentation Fermentation Engineered_Yeast->Fermentation Artemisinic_Acid Artemisinic Acid Fermentation->Artemisinic_Acid Chemical_Conversion Chemical Conversion Artemisinic_Acid->Chemical_Conversion Artemisinin_Semi Artemisinin Chemical_Conversion->Artemisinin_Semi Chemical_Starting_Materials Simple Chemical Starting Materials Total_Synthesis Multi-step Total Synthesis Chemical_Starting_Materials->Total_Synthesis Artemisinin_Total Artemisinin Total_Synthesis->Artemisinin_Total

Caption: Overview of different production strategies for Artemisinin.

Case Study 3: Sitagliptin - The Power of Biocatalysis

Sitagliptin, a drug for treating type 2 diabetes, provides an excellent example of how biocatalysis can offer a more efficient and cost-effective alternative to traditional chemical synthesis. We will compare a chemical synthesis route with a more recent enzymatic approach.

Chemical Synthesis of Sitagliptin

A common chemical synthesis of sitagliptin involves the asymmetric hydrogenation of a β-keto ester using a chiral ruthenium catalyst to establish the key stereocenter. While effective, this approach has drawbacks, including the high cost of the noble metal catalyst and the need for high-pressure hydrogenation equipment. [16] Experimental Protocol: Chemical Synthesis of Sitagliptin (Simplified)

  • Condensation: 2,4,5-Trifluorophenylacetic acid is condensed with Meldrum's acid.

  • Amidation: The resulting adduct is reacted with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-t[1][13][17]riazolo[4,3-a]pyrazine hydrochloride to form a β-ketoamide.

  • Enamine Formation: The β-ketoamide is converted to an enamine.

  • Asymmetric Hydrogenation: The enamine is asymmetrically hydrogenated using a chiral ruthenium catalyst to introduce the desired stereochemistry.

  • Deprotection and Salt Formation: The protecting groups are removed, and the final product is isolated as the phosphate salt.

Enzymatic Synthesis of Sitagliptin

A greener and more efficient route to sitagliptin utilizes a transaminase enzyme to directly convert a prochiral ketone to the desired chiral amine. This biocatalytic approach avoids the use of expensive and toxic heavy metals and operates under milder reaction conditions. [1][17] Experimental Protocol: Enzymatic Synthesis of Sitagliptin

  • Transamination: A prochiral ketone precursor is reacted with an amine donor in the presence of a specific transaminase enzyme. The enzyme stereoselectively transfers the amino group to the ketone, forming the desired (R)-amine with high enantiomeric excess.

  • Work-up and Isolation: The product is then isolated and purified. The enzyme can often be recovered and reused. [1]

Cost-Effectiveness Comparison: Chemical vs. Enzymatic Synthesis of Sitagliptin
Cost Factor Chemical Synthesis Enzymatic Synthesis Rationale for Difference
Catalyst Chiral Ruthenium Catalyst (expensive, noble metal)Transaminase Enzyme (can be produced cost-effectively and recycled)The cost of the enzyme can be significantly lower than the ruthenium catalyst, especially when immobilized and reused. [2]
Reagents Requires stoichiometric activating agents and bases.Uses an amine donor, which can be a simple and inexpensive molecule.The enzymatic process often uses simpler and less hazardous reagents.
Reaction Conditions High pressure hydrogenation.Mild, ambient temperature and pressure.Milder conditions in the enzymatic process lead to lower energy consumption and require less specialized equipment.
Waste Generation Generates heavy metal waste.Biodegradable waste.Eliminating heavy metals significantly reduces the cost and environmental impact of waste disposal.
Overall Yield and Productivity Good yield.Often higher yield and productivity. [18]The high selectivity of enzymes can lead to cleaner reactions with fewer byproducts, simplifying purification and increasing overall yield.
Estimated Cost per kg of Sitagliptin Higher Lower The enzymatic route is reported to have a lower manufacturing cost. [8][18]

Visualization of Sitagliptin Synthesis Approaches

Sitagliptin_Synthesis cluster_Chemical Chemical Synthesis cluster_Enzymatic Enzymatic Synthesis Starting_Material_Chem 2,4,5-Trifluorophenylacetic acid Condensation_Chem Condensation Starting_Material_Chem->Condensation_Chem Amidation_Chem Amidation Condensation_Chem->Amidation_Chem Ketoamide_Chem β-Ketoamide Amidation_Chem->Ketoamide_Chem Hydrogenation_Chem Asymmetric Hydrogenation (Ru-catalyst) Ketoamide_Chem->Hydrogenation_Chem Sitagliptin_Chem Sitagliptin Hydrogenation_Chem->Sitagliptin_Chem Prochiral_Ketone Prochiral Ketone Transamination Transamination (Transaminase Enzyme) Prochiral_Ketone->Transamination Sitagliptin_Enz Sitagliptin Transamination->Sitagliptin_Enz

Caption: Comparison of chemical and enzymatic synthesis routes for Sitagliptin.

Conclusion: A Data-Driven Path to Sustainable and Profitable Synthesis

The evaluation of cost-effectiveness in chemical synthesis is a multifaceted endeavor that requires a holistic and data-driven approach. By moving beyond simple yield calculations and embracing the principles of techno-economic analysis, life cycle assessment, and green chemistry, researchers and drug development professionals can make more informed decisions that lead to more sustainable and profitable manufacturing processes.

The case studies of Ibuprofen, Artemisinin, and Sitagliptin clearly demonstrate that the "greenest" synthesis is often the most economical in the long run. The adoption of catalytic processes, the reduction of synthetic steps, the use of renewable feedstocks, and the implementation of technologies like continuous flow and biocatalysis are not merely environmental aspirations; they are sound business strategies that can provide a significant competitive advantage.

As you embark on your next synthetic challenge, we encourage you to apply the principles outlined in this guide. By rigorously evaluating the cost-effectiveness of your synthetic routes from the outset, you will not only contribute to a more sustainable future for the chemical industry but also enhance the economic viability and ultimate success of your projects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.